[D-Phe12]-Bombesin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H112N22O18S/c1-37(2)29-50(93-65(106)46(19-14-27-81-74(79)80)90-67(108)48(20-23-55(75)97)91-66(107)47-22-25-58(100)86-47)64(105)83-35-59(101)88-54(33-57(77)99)72(113)92-49(21-24-56(76)98)68(109)95-53(32-42-34-82-44-18-13-12-17-43(42)44)69(110)85-40(7)63(104)96-61(39(5)6)73(114)84-36-60(102)87-52(31-41-15-10-9-11-16-41)71(112)94-51(30-38(3)4)70(111)89-45(62(78)103)26-28-115-8/h9-13,15-18,34,37-40,45-54,61,82H,14,19-33,35-36H2,1-8H3,(H2,75,97)(H2,76,98)(H2,77,99)(H2,78,103)(H,83,105)(H,84,114)(H,85,110)(H,86,100)(H,87,102)(H,88,101)(H,89,111)(H,90,108)(H,91,107)(H,92,113)(H,93,106)(H,94,112)(H,95,109)(H,96,104)(H4,79,80,81)/t40-,45-,46-,47-,48-,49-,50-,51-,52+,53-,54-,61-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZVGUQLNAVPLJ-VKXSZNMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H112N22O18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1629.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108437-87-2 | |
| Record name | Bombesin, phe(12)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108437872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to [D-Phe12]-Bombesin: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Phe12]-Bombesin is a synthetic analog of the naturally occurring tetradecapeptide bombesin. By substituting the L-histidine at position 12 with a D-phenylalanine, this modification transforms the peptide from a potent agonist to a specific and competitive antagonist of bombesin receptors. This alteration has made this compound and its derivatives invaluable tools in elucidating the physiological and pathological roles of bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP). Furthermore, these antagonists hold significant therapeutic potential, particularly in oncology, due to the overexpression of bombesin receptors in various cancers. This guide provides a comprehensive overview of the structure, function, and experimental evaluation of this compound, intended for researchers and professionals in the field of drug development.
Structure and Chemical Properties
The primary structure of bombesin is a 14-amino acid peptide with the sequence: pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2. The key modification in this compound is the replacement of the L-histidine residue at position 12 with a D-phenylalanine residue.
Amino Acid Sequence of this compound: pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe -Leu-Met-NH2
This single stereochemical alteration at position 12 is critical for its antagonist activity. The D-amino acid substitution disrupts the conformational structure necessary for receptor activation while preserving the binding affinity to the receptor.
Function and Mechanism of Action
This compound functions as a competitive antagonist at bombesin receptors, primarily the gastrin-releasing peptide receptor (GRPR), also known as BB2, and to a lesser extent, the neuromedin B receptor (NMBR) or BB1.[1] As a competitive antagonist, this compound binds to the same site on the receptor as the endogenous ligands (bombesin, GRP) but fails to induce the conformational change required for receptor activation and downstream signaling.[1] This effectively blocks the physiological effects of bombesin and GRP, which include smooth muscle contraction, exocrine and endocrine secretions, and cellular proliferation.[2] The primary mechanism of its antagonist action is the inhibition of agonist-induced signaling cascades.
Quantitative Pharmacological Data
The antagonist potency of this compound and its analogs has been quantified in various in vitro systems. The following tables summarize key quantitative data from the literature.
| Compound | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| This compound | Receptor Binding | Pancreatic Acini | Ki | 4.7 µM | [3] |
| Amylase Release Inhibition | Pancreatic Acini | IC50 | 4 µM | [1][3] | |
| Receptor Binding | Rat Brain Slices | IC50 | ~2 µM | [4] | |
| [D-Phe12, Leu14]-Bombesin | Receptor Binding | Rat Brain Slices | IC50 | ~2 µM | [4] |
| Amylase Release Inhibition | Pancreatic Acini | IC50 | 4 µM | ||
| [Tyr4, D-Phe12]-Bombesin | Receptor Binding | Rat Brain Slices | IC50 | ~2 µM | [4] |
| Amylase Release Inhibition | Pancreatic Acini | IC50 | 4 µM | [1] |
Bombesin Receptor Signaling Pathways
Bombesin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11. Activation of these receptors by an agonist initiates a cascade of intracellular signaling events. This compound competitively inhibits the initiation of these pathways.
Caption: Bombesin Receptor Signaling Pathway and Antagonism by this compound.
Detailed Experimental Protocols
The following are example protocols for key experiments used to characterize this compound, based on methodologies described in the scientific literature.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for bombesin receptors.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing bombesin receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation (e.g., 10-50 µg protein/well).
-
50 µL of radiolabeled bombesin analog (e.g., ¹²⁵I-[Tyr4]-Bombesin) at a final concentration near its Kd.
-
50 µL of varying concentrations of this compound (or other unlabeled competitor).
-
For total binding, add 50 µL of assay buffer instead of the competitor.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled bombesin (e.g., 1 µM).
-
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in assay buffer, using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Amylase Release Assay
This functional assay measures the ability of this compound to inhibit bombesin-stimulated amylase secretion from pancreatic acini.
Protocol:
-
Preparation of Pancreatic Acini:
-
Isolate the pancreas from a guinea pig or rat and digest it with collagenase in a buffer (e.g., HEPES-Ringer buffer) supplemented with essential amino acids and bovine serum albumin.
-
Mechanically disperse the acini by gentle pipetting.
-
Filter the acinar suspension through a nylon mesh to remove undigested tissue.
-
Wash the acini by centrifugation and resuspend them in fresh buffer.
-
-
Amylase Release Experiment:
-
Pre-incubate aliquots of the acinar suspension with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.
-
Add a submaximal concentration of bombesin (e.g., 1 nM) to stimulate amylase release and continue the incubation for a set period (e.g., 30 minutes).
-
Include control tubes with no additions (basal release) and with bombesin alone (stimulated release).
-
Terminate the incubation by placing the tubes on ice and centrifuging to pellet the acini.
-
-
Amylase Activity Measurement:
-
Collect the supernatant, which contains the released amylase.
-
Measure the amylase activity in the supernatant using a commercially available kit or a standard enzymatic assay (e.g., based on the hydrolysis of a chromogenic substrate).
-
Measure the total amylase content in an aliquot of the acinar suspension that has been lysed (e.g., with sonication or detergent).
-
-
Data Analysis:
-
Express the amylase release as a percentage of the total cellular amylase.
-
Calculate the bombesin-stimulated amylase release by subtracting the basal release from the release in the presence of bombesin.
-
Plot the percentage inhibition of bombesin-stimulated amylase release against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Intracellular Calcium Flux Assay
This assay determines whether a compound acts as an agonist or antagonist by measuring changes in intracellular calcium concentration.
Protocol:
-
Cell Preparation:
-
Plate cells expressing bombesin receptors (e.g., PC-3 cells) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Calcium Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
To test for antagonist activity, inject varying concentrations of this compound into the wells and continue to monitor the fluorescence.
-
After a short pre-incubation with the antagonist, inject a known concentration of bombesin (agonist) and record the fluorescence signal.
-
As a positive control, inject a calcium ionophore (e.g., ionomycin) to determine the maximum calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Agonists will induce an increase in fluorescence upon injection.
-
Antagonists will not cause an increase in fluorescence on their own and will inhibit the fluorescence increase induced by a subsequent addition of an agonist.
-
Quantify the peak fluorescence response and plot it against the concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).
-
Conclusion
This compound and its analogs are powerful pharmacological tools for studying the bombesin receptor system. Their specific and competitive antagonist properties have been instrumental in defining the roles of bombesin/GRP in health and disease. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize these compounds in their studies. Further research into the structure-activity relationships of bombesin receptor antagonists will continue to drive the development of novel therapeutic agents for a range of diseases, including cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
[D-Phe12]-Bombesin: A Technical Guide to its Bombesin Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the bombesin receptor antagonist activity of [D-Phe12]-Bombesin. It covers quantitative data on its binding affinity and functional antagonism, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Core Concepts: Bombesin Receptors and Antagonism
Bombesin and its mammalian homolog, gastrin-releasing peptide (GRP), are neuropeptides that mediate a variety of physiological processes, including hormone secretion, smooth muscle contraction, and cell proliferation.[1] These effects are initiated by their binding to bombesin receptors, which are G-protein coupled receptors (GPCRs).[1] The primary signaling cascade for these receptors involves coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to downstream cellular responses.[2]
This compound is a synthetic analog of bombesin that acts as a competitive antagonist at bombesin receptors.[3] By replacing the histidine residue at position 12 with a D-phenylalanine, this analog can bind to the receptor without eliciting a biological response, thereby blocking the effects of endogenous agonists like GRP.[3]
Quantitative Antagonist Activity
The antagonist properties of this compound and its related analogs have been quantified through various in vitro assays. The data below summarizes key findings from receptor binding and functional antagonism studies.
Table 1: Receptor Binding Affinity of this compound Analogs
| Compound | Preparation | Radioligand | Parameter | Value (µM) | Reference |
| This compound | - | - | Ki | 4.7 | [4] |
| This compound | Rat brain slices | [125I-Tyr4]Bombesin | IC50 | ~2 | [5] |
| [Tyr4,D-Phe12]-Bombesin | Rat brain slices | [125I-Tyr4]Bombesin | IC50 | ~2 | [5] |
| [D-Phe12,Leu14]-Bombesin | Rat brain slices | [125I-Tyr4]Bombesin | IC50 | 2 | [6] |
Table 2: Functional Antagonist Potency of this compound Analogs
| Compound | Assay System | Agonist | Parameter | Value (µM) | Reference |
| This compound | Guinea pig pancreatic acini (Amylase Release) | Bombesin | IC50 | 4 | [4] |
| [Tyr4,D-Phe12]-Bombesin | Guinea pig pancreatic acini (Amylase Release) | Bombesin | IC50 | 4 | [3] |
| [D-Phe12,Leu14]-Bombesin | Guinea pig pancreatic acini (Amylase Release) | Bombesin | IC50 | 4 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antagonist activity of this compound at bombesin receptors.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for bombesin receptors using a radiolabeled ligand.
1. Materials:
-
Cell Membranes or Tissue Homogenate: Expressing bombesin receptors (e.g., from rat brain or cultured cells like PC-3).
-
Radioligand: [125I-Tyr4]-Bombesin.
-
Competitor: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
2. Procedure:
-
Prepare cell membranes or tissue homogenate and determine the protein concentration.
-
In a 96-well plate, add the following in order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled bombesin (e.g., 1 µM, for non-specific binding).
-
50 µL of various concentrations of the competitor, this compound.
-
50 µL of a fixed concentration of [125I-Tyr4]-Bombesin (typically at or below its Kd).
-
100 µL of the membrane preparation (containing 20-50 µg of protein).
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Amylase Release Assay
This functional assay measures the ability of this compound to inhibit bombesin-stimulated amylase secretion from guinea pig pancreatic acini.
1. Materials:
-
Guinea Pig Pancreas.
-
Digestion Buffer: Krebs-Ringer bicarbonate buffer supplemented with HEPES, BSA, and collagenase.
-
Incubation Buffer: Krebs-Ringer bicarbonate buffer supplemented with essential amino acids, glutamine, and BSA.
-
Bombesin.
-
This compound.
-
Amylase Substrate: (e.g., Phadebas reagent).
2. Procedure:
-
Prepare dispersed pancreatic acini by digesting minced guinea pig pancreas with collagenase.
-
Resuspend the acini in incubation buffer and allow them to equilibrate.
-
Pre-incubate the acini with various concentrations of this compound for 15 minutes at 37°C.
-
Add a fixed, stimulatory concentration of bombesin (e.g., 1 nM) to the acini and incubate for an additional 30 minutes at 37°C.
-
Centrifuge the samples to pellet the acini.
-
Collect the supernatant and measure the amylase activity using a suitable colorimetric assay with an amylase substrate.
-
Measure the total amylase content in a parallel set of acini that have been lysed.
3. Data Analysis:
-
Express amylase release as a percentage of the total cellular amylase content.
-
Plot the percentage of bombesin-stimulated amylase release against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the maximal bombesin-stimulated response.
Intracellular Calcium Mobilization Assay
This assay assesses the ability of this compound to block bombesin-induced increases in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator.
1. Materials:
-
Cells expressing bombesin receptors: (e.g., PC-3 or Swiss 3T3 cells).
-
Fura-2 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
Assay Buffer: HEPES-buffered saline solution (e.g., HBSS).
-
Bombesin.
-
This compound.
-
Fluorescence plate reader or microscope capable of ratiometric measurement (excitation at ~340 nm and ~380 nm, emission at ~510 nm).
2. Procedure:
-
Plate cells in a black-walled, clear-bottom 96-well plate and grow to near confluence.
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in assay buffer).
-
Remove the growth medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the plate for 60 minutes at 37°C to allow for dye loading and de-esterification.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
Place the plate in the fluorescence reader.
-
Add various concentrations of this compound to the wells and incubate for 10-15 minutes.
-
Establish a baseline fluorescence reading.
-
Add a fixed, stimulatory concentration of bombesin (e.g., EC80) and immediately begin recording the fluorescence intensity at both excitation wavelengths (340 nm and 380 nm) over time.
3. Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) for each time point.
-
Determine the peak increase in the fluorescence ratio following bombesin addition.
-
Plot the bombesin-induced response (peak ratio change) against the log concentration of this compound.
-
Determine the IC50 value for the inhibition of the calcium response.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Bombesin Receptor Gq Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
Caption: Competitive Antagonism by this compound.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. abcam.com [abcam.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. hellobio.com [hellobio.com]
- 5. Interaction of [125I]-Tyr4-bombesin with specific receptors on normal human pancreatic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
A Technical Guide to [D-Phe12]-Bombesin: Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombesin, a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina), and its mammalian homolog, gastrin-releasing peptide (GRP), have garnered significant attention for their diverse physiological roles.[1][2] These peptides exert their effects through a family of G-protein coupled receptors (GPCRs), namely BB1 (NMBR), BB2 (GRPR), and the orphan receptor BB3.[3][4] The overexpression of bombesin receptors, particularly the GRP receptor, in various human cancers, including prostate, breast, lung, and pancreatic cancer, has made them attractive targets for diagnostic and therapeutic applications.[5] This has spurred the development of bombesin analogs with modified properties. A pivotal breakthrough in this field was the discovery of [D-Phe12]-Bombesin, a potent and specific bombesin receptor antagonist. By replacing the native L-Histidine at position 12 with a D-Phenylalanine, the peptide switches from an agonist to an antagonist, inhibiting the biological effects of bombesin and GRP. This whitepaper provides an in-depth technical overview of the discovery, synthesis, and biological characterization of this compound.
Discovery and Development
Early efforts to develop bombesin receptor antagonists were largely unsuccessful. The breakthrough came from a strategic amino acid substitution at position 12 of the bombesin peptide. Researchers demonstrated that replacing the L-histidine at this position with D-phenylalanine resulted in a compound, this compound, that competitively inhibited bombesin-stimulated biological responses.[6] This discovery opened a new avenue for developing tools to study the physiological roles of bombesin and for creating potential therapeutics targeting bombesin receptors. Further studies have explored other substitutions at this and other positions to enhance antagonist potency and selectivity.[7]
Synthesis of this compound
This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for producing peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy.[8][9]
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol outlines the manual synthesis of this compound using Fmoc chemistry.
1. Resin Preparation:
-
Start with a Rink Amide MBHA resin, which will yield a C-terminally amidated peptide upon cleavage.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
3. Amino Acid Coupling:
-
The peptide sequence is assembled from the C-terminus to the N-terminus: Met-Leu-His-Gly-Val-Ala-Trp-Gln-Asn-Gly-Leu-Arg-Gln-Pyr. Note that for this compound, the Histidine at position 12 is replaced with D-Phenylalanine.
-
For each coupling cycle, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
After complete coupling, wash the resin as described in step 2.
4. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, wash the resin with DCM and dry it under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail. A common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.[10] TIS is a scavenger to protect the peptide from reactive species generated during cleavage.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.
-
Dry the crude peptide pellet under vacuum.
5. Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water with 0.1% TFA is typically used for elution.
-
Collect the fractions containing the purified peptide and confirm its identity and purity by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.[11]
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Biological Activity and Evaluation
The antagonist activity of this compound is assessed through various in vitro and in vivo assays that measure its ability to inhibit the effects of bombesin or GRP.
Receptor Binding Affinity
The affinity of this compound for bombesin receptors is determined using competitive binding assays.
1. Cell Culture:
-
Use a cell line that endogenously expresses bombesin receptors, such as the human prostate cancer cell line PC-3, or a cell line transfected to express a specific bombesin receptor subtype.[12][13]
-
Culture the cells in an appropriate medium (e.g., F-12K for PC-3 cells) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[14]
2. Assay Procedure:
-
Seed the cells in 24-well plates and grow them to near confluence.[15]
-
Wash the cells with a binding buffer (e.g., RPMI 1640 containing 2 mg/mL BSA and 20 mM HEPES).[16]
-
Incubate the cells with increasing concentrations of unlabeled this compound and a fixed concentration of a radiolabeled bombesin agonist (e.g., 125I-[Tyr4]-Bombesin) for 1 hour at 37°C.[7][14]
-
After incubation, wash the cells with ice-cold buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in a gamma counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the competing ligand (this compound).
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.[14] The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional Antagonism
The ability of this compound to inhibit bombesin-induced physiological responses is a key measure of its antagonist activity. Common functional assays include the measurement of amylase release from pancreatic acini and intracellular calcium mobilization.
1. Preparation of Pancreatic Acini:
-
Isolate pancreatic acini from guinea pigs or mice.[6]
-
Digest the pancreas with collagenase and mechanically disperse the tissue to obtain acini.
-
Wash and resuspend the acini in an appropriate buffer.
2. Assay Procedure:
-
Pre-incubate the pancreatic acini with varying concentrations of this compound for a specified time.
-
Stimulate the acini with a fixed concentration of bombesin.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the samples to separate the acini from the supernatant.
-
Measure the amylase activity in the supernatant using a commercially available kit.
3. Data Analysis:
-
Calculate the percentage of amylase released relative to the total amylase content in the acini.
-
Plot the percentage of inhibition of bombesin-stimulated amylase release against the concentration of this compound to determine the IC50 value.[17]
1. Cell Preparation:
-
Load cultured cells (e.g., PC-3) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
2. Assay Procedure:
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add this compound at various concentrations, followed by the addition of a fixed concentration of bombesin.
-
Monitor the change in fluorescence over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates a rise in intracellular calcium.
3. Data Analysis:
-
Quantify the peak fluorescence intensity in response to bombesin in the presence and absence of this compound.
-
Calculate the percentage of inhibition of the bombesin-induced calcium response and determine the IC50 value.
Quantitative Data Summary
The following tables summarize the reported biological activity of this compound and related analogs.
Table 1: Receptor Binding Affinity of Bombesin Analogs
| Compound | Cell Line | Radioligand | IC50 (nM) | Ki (μM) | Reference |
| Bombesin | PC-3 | 125I-[Tyr4]-BBN | 3.3 ± 0.4 | - | [14] |
| This compound | Rat Brain Slices | 125I-[Tyr4]-BBN | ~2000 | - | [7] |
| This compound | - | - | - | 4.7 | [17] |
| [D-Phe12,Leu14]-Bombesin | Rat Brain Slices | 125I-[Tyr4]-BBN | ~2000 | - | [7] |
| [Tyr4,D-Phe12]-Bombesin | Rat Brain Slices | 125I-[Tyr4]-BBN | ~2000 | - | [7] |
Table 2: Functional Antagonism of Bombesin Analogs
| Compound | Assay | Tissue/Cell Line | IC50 (μM) | Reference |
| This compound | Amylase Release | Guinea Pig Pancreas | 4 | [6][17] |
| [D-Phe12,Leu14]-Bombesin | Amylase Release | Guinea Pig Pancreas | 4 | [6] |
| [Tyr4,D-Phe12]-Bombesin | Amylase Release | Guinea Pig Pancreas | 4 | [6] |
Signaling Pathways and Experimental Workflows
Visual representations of the bombesin signaling pathway and the experimental workflows for the synthesis and evaluation of this compound are provided below using the DOT language for Graphviz.
Caption: Bombesin receptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the solid-phase peptide synthesis (SPPS) of this compound.
Caption: Experimental workflow for the biological evaluation of this compound.
Conclusion
This compound stands as a landmark discovery in the field of bombesin-related peptide research. Its development as a specific bombesin receptor antagonist has provided an invaluable tool for elucidating the physiological and pathophysiological roles of the bombesin/GRP system. The well-established methods for its solid-phase synthesis and the robust in vitro assays for its biological characterization have enabled its widespread use in research. As our understanding of the involvement of bombesin receptors in cancer and other diseases continues to grow, this compound and its analogs will undoubtedly remain at the forefront of efforts to develop novel targeted therapies. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this important class of peptide antagonists.
References
- 1. Signalling pathways mediated by the bombesin/GRP receptor - UCL Discovery [discovery.ucl.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Bombesin receptor - Wikipedia [en.wikipedia.org]
- 4. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Bombesin receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis of bombesin by continuous flow procedure using Fmoc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Tumor-Targeting Properties of an Antagonistic Bombesin Analogue RM26 Conjugated with a Non-Residualizing Radioiodine Label Comparison with a Radiometal-Labelled Counterpart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Total solid-phase synthesis of bombesin analogs with different functional groups at the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of a Radiolabelled Antagonist-Bombesin Analog as Targeting Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to [D-Phe12]-Bombesin Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombesin (BBN), a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina, and its mammalian counterpart, gastrin-releasing peptide (GRP), exert a wide range of physiological effects through their interaction with bombesin receptors. These receptors, particularly the GRP receptor (GRPR or BB2), are overexpressed in various human cancers, including prostate, breast, and small cell lung cancer, making them attractive targets for cancer diagnosis and therapy. The development of bombesin receptor antagonists is a key area of research aimed at inhibiting tumor growth and for the development of targeted radiopharmaceuticals. A significant breakthrough in this field was the discovery that substitution of the histidine at position 12 with a D-phenylalanine ([D-Phe12]) residue confers potent antagonist properties to bombesin analogues. This guide provides a comprehensive overview of [D-Phe12]-bombesin analogues and their derivatives, focusing on their binding characteristics, experimental evaluation, and underlying signaling mechanisms.
Core Concepts: From Agonist to Antagonist
The native bombesin peptide is an agonist, meaning it binds to and activates its receptor, triggering a downstream cellular response. The key modification in the analogues discussed here is the substitution at position 12. Replacing the naturally occurring L-Histidine with a D-Phenylalanine results in a molecule that can still bind to the bombesin receptor with high affinity but fails to activate it. This competitive binding blocks the natural ligand (GRP) from activating the receptor, thereby inhibiting its biological effects. Further modifications, such as alterations at the C-terminus (e.g., Leu14 substitution), have been explored to enhance antagonist potency and stability.
Quantitative Data Summary
The following tables summarize the binding affinities of various this compound analogues for bombesin receptors, typically the GRP receptor. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are measures of the antagonist's binding affinity. Lower values indicate higher binding affinity.
| Analogue/Derivative | Receptor Source | Radioligand | IC50 (µM) | Ki (µM) | Reference |
| [D-Phe12]bombesin | Guinea Pig Pancreatic Acini | 125I-[Tyr4]bombesin | ~4 | 4.7 | [1][2] |
| [D-Phe12,Leu14]bombesin | Guinea Pig Pancreatic Acini | 125I-[Tyr4]bombesin | ~4 | - | [1] |
| [Tyr4,D-Phe12]bombesin | Guinea Pig Pancreatic Acini | 125I-[Tyr4]bombesin | ~4 | - | [1] |
| [D-Phe12]bombesin | Rat Brain Slices | 125I-[Tyr4]bombesin | ~2 | - | [3] |
| [D-Phe12,Leu14]bombesin | Rat Brain Slices | 125I-[Tyr4]bombesin | ~2 | - | [3][4] |
| [Tyr4,D-Phe12]bombesin | Rat Brain Slices | 125I-[Tyr4]bombesin | ~2 | - | [3] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of the this compound analogues for the bombesin receptor.
Objective: To determine the IC50 and Ki of a test compound.
Materials:
-
Cell membranes or tissue homogenates expressing bombesin receptors (e.g., from PC-3 cells or rat brain).
-
Radioligand: 125I-[Tyr4]bombesin.
-
Unlabeled bombesin or GRP (for determining non-specific binding).
-
Test compounds (this compound analogues) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare cell membranes or tissue homogenates.
-
In a series of tubes, add a fixed concentration of the radioligand (e.g., 0.1 nM 125I-[Tyr4]bombesin).
-
Add increasing concentrations of the unlabeled test compound.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled bombesin or GRP (e.g., 1 µM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay is used to determine whether a this compound analogue acts as an antagonist by measuring its ability to inhibit agonist-induced increases in intracellular calcium.
Objective: To assess the antagonist activity of a test compound.
Materials:
-
Cells expressing bombesin receptors (e.g., PC-3 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4/AM).
-
Bombesin or GRP as the agonist.
-
Test compounds (this compound analogues).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader or a spectrofluorometer capable of measuring intracellular calcium concentrations.
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
To measure antagonist activity, pre-incubate the cells with the test compound for a short period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the agonist (bombesin or GRP) to the wells and immediately start recording the fluorescence signal over time.
-
A rapid increase in fluorescence indicates an increase in intracellular calcium.
-
The ability of the test compound to reduce or block the agonist-induced fluorescence increase demonstrates its antagonist activity.
-
Data is typically expressed as the percentage of the maximal response induced by the agonist alone.
Signaling Pathways and Experimental Workflows
Bombesin Receptor Signaling Pathway
Bombesin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including cell proliferation, smooth muscle contraction, and hormone secretion. This compound analogues, by competitively binding to the receptor, prevent this cascade from being initiated by the natural agonist.
Caption: Bombesin receptor signaling pathway and its inhibition by [D-Phe12]-BBN analogues.
Experimental Workflow for Characterization of this compound Analogues
The following diagram illustrates a typical workflow for the synthesis and characterization of novel this compound analogues.
Caption: A typical experimental workflow for the development and evaluation of this compound analogues.
Conclusion
This compound analogues represent a significant class of bombesin receptor antagonists with considerable potential in oncology. Their ability to bind to bombesin receptors with high affinity without eliciting an agonist response makes them valuable tools for both basic research and clinical applications. The methodologies outlined in this guide provide a framework for the continued development and evaluation of novel derivatives with improved potency, stability, and pharmacokinetic profiles. The ongoing research in this area holds promise for the development of more effective targeted therapies for a range of cancers overexpressing bombesin receptors.
References
- 1. (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
[D-Phe12]-Bombesin: A Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of [D-Phe12]-Bombesin, a key antagonist of bombesin receptors. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.
Introduction
Bombesin is a peptide originally isolated from amphibian skin that, along with its mammalian counterparts Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB), exerts a wide range of physiological effects by activating bombesin receptors. These G protein-coupled receptors, primarily the GRP receptor (GRPR or BB2) and the NMB receptor (NMBR or BB1), are involved in processes such as smooth muscle contraction, secretion from gastrointestinal glands, and regulation of feeding behavior and body temperature.[1] Furthermore, their overexpression in various cancers has made them attractive targets for oncological research and therapy.[2]
This compound is a synthetic analogue of bombesin in which the L-Histidine at position 12 has been replaced with a D-Phenylalanine. This substitution confers potent and specific antagonist properties, making it an invaluable tool for elucidating the physiological roles of endogenous bombesin-like peptides and for the development of novel therapeutic agents.[3][4] This guide will delineate the in vitro and in vivo evidence supporting the antagonist activity of this compound and its analogues.
In Vitro Effects of this compound
The antagonist properties of this compound have been characterized through a variety of in vitro assays, primarily focusing on its ability to inhibit the binding of bombesin agonists to their receptors and to block downstream signaling events.
Quantitative Data: In Vitro Inhibition
The following table summarizes the key quantitative parameters of this compound and its related analogues in various in vitro assays.
| Compound | Assay | Preparation | Parameter | Value | Reference |
| This compound | Inhibition of Amylase Release | Guinea Pig Pancreatic Acini | IC50 | 4 µM | [5] |
| [D-Phe12,Leu14]-Bombesin | Inhibition of Amylase Release | Guinea Pig Pancreatic Acini | IC50 | 4 µM | |
| [Tyr4,D-Phe12]-Bombesin | Inhibition of Amylase Release | Guinea Pig Pancreatic Acini | IC50 | 4 µM | |
| This compound | Bombesin Receptor Binding Inhibition | - | Ki | 4.7 µM | [5] |
| This compound | Bombesin Receptor Binding Inhibition | Rat Brain Slices | IC50 | ~2 µM | [6] |
| [D-Phe12,Leu14]-Bombesin | Bombesin Receptor Binding Inhibition | Rat Brain Slices | IC50 | ~2 µM | [6] |
| [Tyr4,D-Phe12]-Bombesin | Bombesin Receptor Binding Inhibition | Rat Brain Slices | IC50 | ~2 µM | [6] |
Experimental Protocols
This assay assesses the ability of this compound to block the secretagogue effect of bombesin on pancreatic acinar cells.
Methodology:
-
Preparation of Pancreatic Acini: Pancreatic acini are prepared from guinea pigs by enzymatic digestion of the pancreas, typically using collagenase. The dispersed acini are then suspended in a buffered incubation medium.
-
Incubation: The acini are pre-incubated with varying concentrations of this compound or its analogues for a specified period.
-
Stimulation: A fixed concentration of bombesin is then added to the acini suspension to stimulate amylase release.
-
Measurement of Amylase Activity: After incubation, the acini are centrifuged, and the amylase activity in the supernatant is measured using a spectrophotometric assay.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the amylase release in the presence and absence of the antagonist. The IC50 value, the concentration of the antagonist that inhibits 50% of the bombesin-stimulated amylase release, is then calculated. This compound and its analogues did not stimulate amylase release when administered alone.[4] The inhibition of bombesin's action was found to be competitive.[4]
This assay measures the affinity of this compound for bombesin receptors by assessing its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing bombesin receptors (e.g., from rat brain tissue or cultured cells) are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled bombesin analogue (e.g., 125I-[Tyr4]-bombesin) and varying concentrations of the unlabeled competitor, this compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled bombesin) from the total binding. The IC50 value for this compound is determined, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation. [D-Phe12] analogues of bombesin were found to inhibit the binding of 125I-labeled [Tyr4]bombesin.[4]
Signaling Pathway Blockade
Bombesin receptors primarily couple to Gq/11 and G12/13 G-proteins, which activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). As a competitive antagonist, this compound blocks the initial step of this cascade by preventing bombesin from binding to its receptor.
In Vivo Effects of this compound
The antagonist activity of this compound has been confirmed in various animal models, where it effectively reverses the physiological and behavioral effects of exogenously administered bombesin.
Quantitative Data: In Vivo Antagonism
The following table summarizes the key quantitative data from in vivo studies investigating the antagonist effects of this compound analogues.
| Compound | Animal Model | Effect of Bombesin (BN) | Antagonist Dose and Effect | Reference |
| [Tyr4,D-Phe12]-Bombesin | Rat | 0.5 µg BN (central administration) induced grooming and suppressed feeding. | 5 µg antagonized the behavioral effects of BN. | [6] |
Experimental Protocols
This protocol is designed to assess the ability of this compound analogues to block the characteristic behavioral changes induced by the central administration of bombesin in rats.
Methodology:
-
Animal Preparation: Adult male rats are surgically implanted with a cannula in a cerebral ventricle for central drug administration.
-
Drug Administration:
-
A control group receives a vehicle injection.
-
A positive control group receives an injection of bombesin (e.g., 0.5 µg).
-
A test group receives an injection of the bombesin antagonist (e.g., 5 µg of [Tyr4,D-Phe12]-Bombesin) prior to or concurrently with the bombesin injection.
-
-
Behavioral Observation: Following injections, the animals are placed in an observation chamber, and their behavior is recorded and scored for specific actions such as grooming (scratching, licking) and feeding (duration, frequency).
-
Data Analysis: The behavioral scores of the different groups are compared to determine if the antagonist significantly reduces the bombesin-induced behaviors.
Experimental Workflow for In Vivo Behavioral Studies
The following diagram illustrates a typical workflow for investigating the in vivo antagonist effects of this compound on bombesin-induced behaviors.
Summary and Conclusion
This compound and its analogues are potent and specific competitive antagonists of bombesin receptors. In vitro studies have consistently demonstrated their ability to inhibit the binding of bombesin agonists and to block downstream signaling pathways, such as the activation of Phospholipase C and subsequent calcium mobilization. The IC50 values for these inhibitory effects are typically in the low micromolar range.
In vivo studies in animal models have corroborated these findings, showing that this compound analogues can effectively antagonize the physiological and behavioral effects of centrally administered bombesin, including the induction of grooming and the suppression of feeding.
The specificity and efficacy of this compound make it an indispensable research tool for investigating the diverse roles of bombesin-like peptides in health and disease. Furthermore, its antagonist properties hold significant promise for the development of novel therapeutic strategies, particularly in the context of cancers that overexpress bombesin receptors. This technical guide provides a foundational understanding of the in vitro and in vivo pharmacology of this compound, which is crucial for researchers and drug development professionals working in this field.
References
- 1. Behavioral effects of bombesin administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Bombesin receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 4. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity of [D-Phe12]-Bombesin for Bombesin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombesin (BN), a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina, and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), exert a wide range of physiological effects through their interaction with a family of G protein-coupled receptors (GPCRs).[1] This family comprises three distinct subtypes: the NMB receptor (NMBR or BB1), the GRP receptor (GRPR or BB2), and the orphan bombesin receptor subtype-3 (BRS-3 or BB3).[2] These receptors are implicated in various physiological processes, including smooth muscle contraction, secretion, and cell growth, and have garnered significant interest as potential therapeutic targets in oncology and other disease areas.[1][3]
The development of receptor-selective ligands is crucial for elucidating the specific roles of each receptor subtype and for the design of targeted therapeutics. [D-Phe12]-Bombesin is a synthetic analog of bombesin that has been identified as a competitive antagonist of bombesin receptors.[4] This technical guide provides a comprehensive overview of the selectivity of this compound for the three bombesin receptor subtypes, presenting key binding and functional data, detailed experimental protocols, and a visualization of the canonical signaling pathway.
Data Presentation: Quantitative Analysis of this compound Interaction with Bombesin Receptors
The available data on the binding affinity and functional antagonism of this compound are summarized below. It is important to note that while data for the BB2 receptor and mixed receptor populations are available, specific binding affinity data for the BB1 and BB3 receptor subtypes are limited in the current scientific literature.
| Ligand | Receptor Subtype(s) | Assay Type | Parameter | Value | Species/Tissue | Reference |
| This compound | Bombesin Receptor (unspecified) | Radioligand Binding | Ki | 4.7 µM | Not Specified | [5] |
| This compound | Bombesin Receptors | Radioligand Binding | IC50 | ~2 µM | Rat Brain Slices | [6] |
| This compound | BB2 Receptor | Amylase Release Inhibition | IC50 | 4 µM | Guinea Pig Pancreas | [4] |
| This compound | BB2 Receptor | Schild Analysis | pA2 | 5.0 | Guinea Pig Pancreas | [4] |
| [D-Phe12,Leu14]-Bombesin | Bombesin Receptors | Radioligand Binding | IC50 | 2 µM | Rat Brain | |
| [D-Phe12,Leu14]-Bombesin | BB2 Receptor | Amylase Release Inhibition | IC50 | 4 µM | In Vitro |
Signaling Pathways
The bombesin receptor subtypes primarily couple to Gαq/11 G proteins.[1] Upon agonist binding, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to the various cellular responses mediated by bombesin receptors.
Caption: Canonical Gq/11 signaling pathway for bombesin receptors.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a general method for determining the binding affinity of a test compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to bombesin receptors.
Caption: Workflow for a radioligand competition binding assay.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably or transiently expressing the desired human bombesin receptor subtype (BB1, BB2, or BB3).
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor (this compound).
-
Add a fixed concentration of a suitable radiolabeled bombesin receptor ligand (e.g., ¹²⁵I-[Tyr4]-Bombesin).
-
For non-specific binding determination, include wells with a high concentration of a non-radiolabeled bombesin agonist.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.
Caption: Workflow for a calcium mobilization assay to assess antagonist activity.
Detailed Methodology:
-
Cell Preparation:
-
Seed cells expressing the bombesin receptor of interest into a black-walled, clear-bottom 96-well microplate.
-
Allow the cells to adhere and grow to an appropriate confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and an organic anion transporter inhibitor like probenecid to prevent dye leakage.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.
-
-
Assay Procedure:
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.
-
Add varying concentrations of the antagonist, this compound, to the wells and incubate for a short period.
-
Establish a baseline fluorescence reading.
-
Add a fixed, predetermined concentration of a bombesin receptor agonist (e.g., GRP for BB2) to all wells to stimulate calcium release.
-
Continuously measure the fluorescence intensity before and after the addition of the agonist.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the agonist-induced response as a function of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value of the antagonist.
-
Conclusion
This compound is a recognized antagonist of bombesin receptors. The available quantitative data from binding and functional assays indicate its activity in the low micromolar range. While its antagonist properties at the BB2 receptor are well-documented, a comprehensive understanding of its selectivity profile is hampered by the limited availability of specific binding data for the BB1 and BB3 receptor subtypes. Further research utilizing cell lines individually expressing each of the three bombesin receptors is necessary to definitively characterize the selectivity of this compound. The experimental protocols detailed in this guide provide a framework for researchers to conduct such investigations and to further explore the pharmacology of this and other bombesin receptor ligands.
References
- 1. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bombesin receptor-subtype 3 as a potential target for obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [D-Phe12]-Bombesin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Phe12]-Bombesin is a synthetic analog of the amphibian tetradecapeptide, bombesin. It functions as a competitive antagonist of bombesin receptors, particularly the gastrin-releasing peptide receptor (GRP-R), which is overexpressed in various human cancers, including prostate, breast, lung, and pancreatic cancer. By binding to these receptors, this compound blocks the downstream signaling cascades initiated by natural ligands like bombesin and gastrin-releasing peptide (GRP). This inhibitory action makes it a valuable tool for studying the role of bombesin receptor signaling in physiological and pathological processes, particularly in cancer cell proliferation and tumor growth. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its antagonistic effects.
Mechanism of Action
Bombesin and its mammalian homolog, GRP, are potent mitogens that, upon binding to their G-protein coupled receptors (GPCRs), activate several intracellular signaling pathways. These pathways include the phospholipase C (PLC) pathway, leading to intracellular calcium mobilization, and the activation of protein kinase C (PKC), as well as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, all of which are crucial for cell proliferation and survival.[1]
This compound competitively inhibits the binding of bombesin and GRP to their receptors, thereby preventing the activation of these downstream signaling cascades.[1][2] This blockade can lead to the inhibition of cancer cell growth.[3][4]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound and related analogs from various in vitro studies. These values can serve as a starting point for determining the optimal concentration for your specific cell line and experimental conditions.
| Parameter | Value | Cell/Tissue Type | Assay | Reference |
| IC50 | 4 µM | Guinea pig pancreatic acini | Bombesin-induced amylase release | [5][6] |
| Ki | 4.7 µM | - | Bombesin receptor binding | [5][6] |
| IC50 | ~2 µM | Rat brain slices | [125I-Tyr4]Bombesin binding | [7] |
Signaling Pathway Diagram
The following diagram illustrates the bombesin receptor signaling pathway and the inhibitory action of this compound.
References
- 1. Correlation between the effects of bombesin antagonists on cell proliferation and intracellular calcium concentration in Swiss 3T3 and HT-29 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Powerful inhibition of in-vivo growth of experimental hepatic cancers by bombesin/gastrin-releasing peptide antagonist RC-3940-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
[D-Phe12]-Bombesin: A Comprehensive Guide to Dosage and Administration for Research Applications
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Application Notes and Protocols
This document provides detailed application notes and protocols for the use of [D-Phe12]-Bombesin, a potent and specific bombesin receptor antagonist. It is intended for researchers, scientists, and drug development professionals engaged in preclinical studies involving the bombesin receptor system. This compound and its analogs are valuable tools for investigating the physiological and pathophysiological roles of bombesin-like peptides and for the development of novel therapeutic agents, particularly in oncology.
This compound acts by competitively blocking the binding of endogenous bombesin-like peptides, such as Gastrin-Releasing Peptide (GRP), to their receptors, thereby inhibiting downstream signaling pathways. This antagonistic action makes it a crucial compound for studying processes regulated by bombesin receptors, including cell proliferation, hormone secretion, and neuronal signaling.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogs based on preclinical research.
Table 1: In Vitro Efficacy of this compound and Analogs
| Compound | Assay | System | IC50 / Ki | Reference |
| This compound | Inhibition of Bombesin-induced Amylase Release | Guinea Pig Pancreatic Acini | IC50: 4 µM | [1][2] |
| This compound | Bombesin Receptor Binding | Rat Brain Slices | IC50: ~2 µM | [3] |
| This compound | Bombesin Receptor Binding | Not Specified | Ki: 4.7 µM | [2] |
| [D-Phe12,Leu14]-Bombesin | Bombesin Receptor Binding | Rat Brain Slices | IC50: ~2 µM | [3] |
| [Tyr4, D-Phe12]-Bombesin | Bombesin Receptor Binding | Rat Brain Slices | IC50: ~2 µM | [3] |
Table 2: In Vivo Dosage and Administration of this compound Analogs
| Compound/Analog | Animal Model | Administration Route | Dosage | Application | Reference |
| [D-Phe12,Leu14]BN | Rat | Fourth Ventricular Injection | 5 and 25 ng | Facilitating feeding | [4] |
| (Tyr4, D-Phe12)BN | Rat | Central Administration | 5 µg | Antagonizing bombesin-induced behavioral effects | [3] |
| RC-3095 | Rat | Intravenous (i.v.) | 100 µg | Pharmacokinetic studies | [5] |
| RC-3095 | Rat | Subcutaneous (s.c.) | 100 µg | Pharmacokinetic studies | [5] |
| RC-3095 | Hamster | Intravenous (i.v.) | 40 µg | Pharmacokinetic studies | [5] |
| RC-3095 | Mouse | Intravenous (i.v.) | 40 µg | Pharmacokinetic studies | [5] |
| RC-3095 | Nude Mice | Subcutaneous (s.c.) | 10 µg twice daily | Inhibition of gastric cancer growth | [6] |
| RC-3095 & RC-3940-II | Nude Mice | Subcutaneous (s.c.) | 10 µ g/animal/day | Inhibition of small cell lung carcinoma growth | [7] |
| RC-3940-II | Nude Mice | Subcutaneous (s.c.) | 10 or 20 µg daily | Inhibition of hepatic cancer growth | [8] |
| [D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) | Mouse | Co-injection with radioligand | 100 µg | In vivo blocking study for imaging | [9] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol details the methodology for determining the binding affinity of this compound or its analogs to bombesin receptors.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of the antagonist.
Materials:
-
Cell line expressing bombesin receptors (e.g., PC-3, Swiss 3T3)
-
Radiolabeled bombesin agonist (e.g., [125I-Tyr4]bombesin)
-
This compound or other unlabeled antagonist
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Cell scraper or trypsin
-
Gamma counter
-
96-well plates
Procedure:
-
Cell Culture: Culture the selected cell line to near confluency in appropriate media.
-
Cell Preparation: Harvest cells using a cell scraper or gentle trypsinization. Wash the cells with binding buffer and centrifuge to obtain a cell pellet. Resuspend the pellet in fresh binding buffer to a desired cell concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell suspension + Radioligand.
-
Non-specific Binding: Cell suspension + Radioligand + a high concentration of unlabeled bombesin agonist (e.g., 1 µM) to saturate the receptors.
-
Competitive Binding: Cell suspension + Radioligand + increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-180 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in binding buffer. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Amylase Release Assay from Pancreatic Acini
This protocol outlines the procedure to assess the antagonistic effect of this compound on bombesin-stimulated amylase secretion from isolated pancreatic acini.
Objective: To measure the inhibition of bombesin-induced amylase release by this compound.
Materials:
-
Pancreas from a small rodent (e.g., guinea pig, rat)
-
Collagenase solution
-
Krebs-Ringer-HEPES (KRH) buffer supplemented with BSA and soybean trypsin inhibitor
-
Bombesin
-
This compound
-
Amylase activity assay kit or reagents (e.g., using a substrate like 2-chloro-p-nitrophenyl-α-D-maltotrioside)
-
Spectrophotometer
Procedure:
-
Isolation of Pancreatic Acini:
-
Euthanize the animal and surgically remove the pancreas.
-
Digest the pancreas with a collagenase solution in KRH buffer with gentle agitation at 37°C.
-
Mechanically disperse the tissue by pipetting to release the acini.
-
Filter the suspension through a nylon mesh to remove undigested tissue.
-
Wash the acini several times with fresh KRH buffer by centrifugation and resuspension.
-
-
Pre-incubation with Antagonist:
-
Resuspend the isolated acini in KRH buffer.
-
Aliquot the acini suspension into microcentrifuge tubes.
-
Add increasing concentrations of this compound to the respective tubes and pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
-
Stimulation with Bombesin:
-
Add a fixed concentration of bombesin (that elicits a submaximal amylase release) to all tubes except the basal control.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Sample Collection:
-
Centrifuge the tubes to pellet the acini.
-
Collect the supernatant, which contains the secreted amylase.
-
Lyse the acinar pellet to determine the total cellular amylase content.
-
-
Amylase Activity Measurement:
-
Determine the amylase activity in the supernatant and the lysed pellet using a commercially available kit or a standard enzymatic assay. The principle often involves the hydrolysis of a chromogenic substrate, where the rate of color change is proportional to the amylase activity.[11]
-
-
Data Analysis:
-
Express the amylase release as a percentage of the total amylase content (supernatant + pellet).
-
Plot the percentage of amylase release against the concentration of this compound.
-
Determine the IC50 value for the inhibition of bombesin-stimulated amylase release.
-
Visualizations
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of bombesin receptors and the point of inhibition by this compound.
Caption: Bombesin receptor signaling and inhibition by this compound.
Experimental Workflow: Competitive Binding Assay
The following diagram outlines the workflow for the competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fourth ventricular injection of selective bombesin receptor antagonists facilitates feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Powerful inhibition of in-vivo growth of experimental hepatic cancers by bombesin/gastrin-releasing peptide antagonist RC-3940-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer [mdpi.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. labcarediagnostics.com [labcarediagnostics.com]
Application Notes and Protocols for [D-Phe12]-Bombesin in Competitive Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
[D-Phe12]-Bombesin is a synthetic analogue of the amphibian tetradecapeptide bombesin. By substituting the L-phenylalanine at position 12 with its D-isomer, the resulting peptide acts as a competitive antagonist at bombesin receptors.[1][2] This property makes this compound and its derivatives, such as [D-Phe12,Leu14]-Bombesin, valuable tools for studying the physiological and pathological roles of bombesin receptors and for the development of novel therapeutics, particularly in oncology.[3]
Mammalian bombesin receptors are G-protein coupled receptors (GPCRs) and are classified into three main subtypes:
-
GRPR (Gastrin-Releasing Peptide Receptor or BB2): High affinity for gastrin-releasing peptide (GRP) and bombesin.
-
NMBR (Neuromedin B Receptor or BB1): High affinity for neuromedin B.
-
BRS-3 (Bombesin Receptor Subtype 3): An orphan receptor with no known natural high-affinity ligand.
These receptors are involved in a variety of physiological processes and are often overexpressed in certain cancers, making them attractive targets for diagnostic and therapeutic applications. Competitive binding assays are fundamental in characterizing the affinity and selectivity of ligands like this compound for these receptors.
Data Presentation: Binding Affinity of this compound Analogues
The following table summarizes the reported binding affinities (IC50 and Ki) of this compound and a related analogue. It is important to note that much of the available literature refers to "bombesin receptors" generically, without specifying the subtype. The data presented here reflects the information available in the public domain.
| Compound | Parameter | Value | Receptor/System | Notes |
| This compound | Ki | 4.7 µM[4] | Bombesin Receptor | Antagonist activity confirmed.[4] |
| IC50 | 4 µM[4] | Bombesin Receptor | Inhibition of bombesin-induced amylase release.[4] | |
| [D-Phe12,Leu14]-Bombesin | IC50 | 2 µM | Bombesin binding to rat brain | Demonstrates antagonist properties in the central nervous system.[2] |
| IC50 | 4 µM | Bombesin-induced amylase release (in vitro) | Consistent with the antagonist activity of [D-Phe12] analogues. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GRPR
This protocol describes a competitive binding assay to determine the affinity of a test compound, such as this compound, for the Gastrin-Releasing Peptide Receptor (GRPR) using whole cells.
Materials:
-
Cell Line: PC-3 human prostate cancer cells (known to express GRPR).
-
Radioligand: [125I-Tyr4]-Bombesin.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled bombesin (e.g., 1 µM).
-
Assay Buffer: RPMI 1640 with 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold Phosphate Buffered Saline (PBS).
-
Cell Culture Plates: 24-well or 96-well plates.
-
Scintillation Counter and appropriate scintillation fluid.
Procedure:
-
Cell Culture and Plating:
-
Culture PC-3 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and seed them in 24-well or 96-well plates at a suitable density. Allow the cells to adhere and grow overnight.
-
-
Assay Preparation:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
Prepare a solution of the radioligand ([125I-Tyr4]-Bombesin) in assay buffer at a concentration close to its Kd for GRPR.
-
Prepare the non-specific binding control by adding a high concentration of unlabeled bombesin to the assay buffer.
-
-
Binding Assay:
-
Wash the cell monolayers gently with assay buffer.
-
To the appropriate wells, add:
-
Total Binding: Radioligand solution.
-
Non-specific Binding: Radioligand solution and the non-specific binding control.
-
Competitive Binding: Radioligand solution and the various dilutions of the test compound.
-
-
Incubate the plates at 37°C for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
-
Termination and Washing:
-
Aspirate the incubation medium.
-
Wash the cells rapidly with ice-cold PBS to remove unbound radioligand. Repeat the wash step.
-
-
Cell Lysis and Counting:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Bombesin Receptor Signaling Pathway
Bombesin receptors (GRPR and NMBR) are coupled to Gq/11 proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as proliferation and hormone secretion.
Caption: Bombesin Receptor Signaling Pathway.
Competitive Binding Assay Workflow
The workflow for a competitive binding assay involves incubating a fixed concentration of a radiolabeled ligand with a receptor source in the presence of varying concentrations of an unlabeled competitor. The amount of bound radioligand is then measured to determine the competitor's binding affinity.
Caption: Competitive Binding Assay Workflow.
References
- 1. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: [D-Phe12]-Bombesin for Studying Receptor Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bombesin (Bn) and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), are a family of peptides that play crucial roles in various physiological processes, including gastrointestinal functions, central nervous system regulation, and cell growth.[1][2] These peptides exert their effects by binding to a family of G protein-coupled receptors (GPCRs), namely the GRP receptor (GRPR or BB2), the NMB receptor (NMBR or BB1), and the orphan bombesin receptor subtype 3 (BRS-3 or BB3).[2][3] The activation of these receptors initiates a cascade of intracellular signaling events, primarily through the coupling to Gq/11 and G12/13 proteins, leading to the activation of phospholipase C (PLC).[1][3] This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.[1][3]
[D-Phe12]-Bombesin is a synthetic analogue of bombesin that acts as a competitive antagonist at bombesin receptors.[4][5] By replacing the histidine residue at position 12 with a D-phenylalanine, this analogue effectively blocks the binding of native bombesin and other agonists, thereby inhibiting the downstream signaling pathways.[5] This property makes this compound and its derivatives invaluable tools for elucidating the physiological and pathological roles of bombesin receptor signaling. These antagonists are instrumental in characterizing receptor function, identifying novel therapeutic targets, and screening for new drug candidates.
These application notes provide an overview of the use of this compound in studying bombesin receptor signaling, including its binding characteristics and detailed protocols for key in vitro assays.
Data Presentation
The following table summarizes the quantitative data for this compound and its related analogues, providing key parameters for their inhibitory activities.
| Compound | Receptor Target | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| This compound | Bombesin Receptor | Amylase Release Inhibition | Guinea Pig Pancreatic Acini | IC50 | 4 µM | [4][5] |
| This compound | Bombesin Receptor | Binding Inhibition | Rat Brain Slices | IC50 | ~2 µM | [6] |
| [D-Phe12,Leu14]-Bombesin | Bombesin Receptor | Amylase Release Inhibition | Guinea Pig Pancreatic Acini | IC50 | 4 µM | [5] |
| [D-Phe12,Leu14]-Bombesin | Bombesin Receptor | Binding Inhibition | Rat Brain | IC50 | 2 µM | [7] |
| [Tyr4,D-Phe12]-Bombesin | Bombesin Receptor | Amylase Release Inhibition | Guinea Pig Pancreatic Acini | IC50 | 4 µM | [5] |
| [Tyr4,D-Phe12]-Bombesin | Bombesin Receptor | Binding Inhibition | Rat Brain Slices | IC50 | ~2 µM | [6] |
| This compound | Bombesin Receptor | Binding Inhibition | - | Ki | 4.7 µM | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Bombesin receptor signaling pathway and antagonist action.
Caption: Workflow for a competitive receptor binding assay.
References
- 1. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [D-Phe12,Leu14]-Bombesin | CAS 108437-88-3 | Tocris Bioscience [tocris.com]
Application Notes and Protocols: [D-Phe12]-Bombesin for In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombesin (BBN), a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina, and its mammalian homolog, gastrin-releasing peptide (GRP), have garnered significant attention in oncological research.[1][2] Their receptors, particularly the gastrin-releasing peptide receptor (GRPR or BB2r), are overexpressed in a variety of human cancers, including prostate, breast, lung, and pancreatic cancer, while showing limited expression in healthy tissues.[3][4] This differential expression profile makes the GRPR an attractive target for the development of diagnostic and therapeutic agents.[3]
[D-Phe12]-Bombesin is a synthetic analog of bombesin that acts as a bombesin receptor antagonist.[5][6][7] Modifications of the bombesin peptide sequence, such as the substitution at position 12 with D-Phenylalanine, have been explored to create antagonists with high affinity for GRPR. These antagonists, when radiolabeled, serve as powerful tools for non-invasive in vivo imaging of GRPR-expressing tumors using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[1][2] This document provides detailed application notes and protocols for the use of this compound and its analogs in in vivo imaging studies.
GRPR Signaling Pathway
Activation of the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor, by bombesin or GRP initiates a signaling cascade that primarily involves the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events are implicated in various cellular processes, including cell growth and proliferation.
Caption: GRPR Signaling Pathway.
Quantitative Data Summary
The following tables summarize the binding affinities and in vivo tumor uptake of various this compound analogs and other bombesin derivatives used in imaging studies.
Table 1: Binding Affinity of Bombesin Analogs for GRPR
| Compound | Ki (nM) | IC50 (µM) | Cell Line | Reference |
| This compound | 4.7 (Ki in µM) | 4 | Guinea Pig Pancreas | [5] |
| [Tyr4,D-Phe12]BN | - | ~2 | Rat Brain Slices | [8] |
| [D-Phe12,Leu14]BN | - | 2 | Rat Brain Slices | [7] |
| Ga-ProBOMB1 | 3.97 ± 0.76 | - | PC-3 | [9] |
| Ga-LW01158 | 5.11 ± 0.47 | - | PC-3 | [10] |
| Ga-LW01186 | 6.94 ± 0.95 | - | PC-3 | [10] |
| Ga-LW02002 | 11.0 ± 0.39 | - | PC-3 | [10] |
| Ga-LW02060 | 5.57 ± 2.47 | - | PC-3 | [11] |
| Ga-LW02080 | 21.7 ± 6.69 | - | PC-3 | [11] |
| Lu-LW02060 | 8.00 ± 2.61 | - | PC-3 | [11] |
| Lu-LW02080 | 32.1 ± 8.14 | - | PC-3 | [11] |
| Unmodified Analogue | <1 | - | PC-3 | [12] |
Table 2: In Vivo Tumor Uptake of Radiolabeled Bombesin Analogs
| Radiotracer | Animal Model | Tumor Uptake (%ID/g) | Time Point | Reference |
| [68Ga]Ga-LW01158 | PC-3 Xenograft | 11.2 ± 0.65 | 1 h | [10] |
| [67Ga]-DOTA-GABA-BBN(7-14)NH2 | PC-3 Xenograft | 1.30 ± 0.18 | 4 h | [13] |
| [68Ga]-AMBA | VCaP Xenograft | 9.5 ± 4.8 | Not Specified | [14] |
| [111In]In-AU-RM26-M1 | PC-3 Xenograft | ~7 | 4 h | [15] |
| [111In]In-DOTAGA-PEG2-RM26 | PC-3 Xenograft | ~4 | 4 h | [15] |
Experimental Protocols
Protocol 1: In Vitro Competition Binding Assay
This protocol is used to determine the binding affinity (Ki or IC50) of a this compound analog for the GRPR.[9][16]
Materials:
-
GRPR-expressing cells (e.g., PC-3 human prostate cancer cells)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Poly-D-lysine coated 24-well plates
-
Radioligand (e.g., [125I-Tyr4]Bombesin)
-
Unlabeled this compound analog (test compound)
-
Binding buffer (e.g., RPMI 1640 with 2 mg/mL BSA and 20 mM HEPES)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Gamma counter
Procedure:
-
Cell Seeding: Seed PC-3 cells in poly-D-lysine coated 24-well plates at a density of 2 x 10^5 cells/well.[9][16]
-
Cell Culture: Culture the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
Assay Preparation: On the day of the experiment, aspirate the growth medium and replace it with 400 µL of binding buffer. Incubate the plates at 37°C for 30-60 minutes.[9]
-
Competition Reaction: Add 50 µL of decreasing concentrations of the unlabeled this compound analog (e.g., from 10 µM to 1 pM) and 50 µL of a fixed concentration of the radioligand (e.g., 0.011 nM [125I-Tyr4]Bombesin) to the wells.[9]
-
Incubation: Incubate the plates with moderate agitation for 1 hour at 37°C.[16]
-
Washing: Gently wash the cells twice with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Counting: Harvest the cells by trypsinization and measure the radioactivity in a gamma counter.
-
Data Analysis: Analyze the data using nonlinear regression (one-site competition model) to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Radiolabeling of this compound Analogs with Gallium-68
This protocol describes the radiolabeling of a DOTA-conjugated this compound analog with Gallium-68 (68Ga) for PET imaging.
Materials:
-
DOTA-conjugated this compound analog
-
68Ge/68Ga generator
-
HEPES buffer (2 M, pH 5.0)
-
Microwave synthesizer or heating block
-
HPLC system for purification and quality control
-
ITLC system for radiochemical purity check
Procedure:
-
Elution of 68Ga: Elute 68Ga from the 68Ge/68Ga generator according to the manufacturer's instructions.
-
Reaction Mixture Preparation: In a sterile vial, add the DOTA-conjugated peptide precursor solution (e.g., 10 µL of a 1 mM solution).[11]
-
Buffering: Add HEPES buffer to the eluted 68Ga to adjust the pH to approximately 5.0.[11]
-
Radiolabeling Reaction: Add the buffered 68Ga solution to the vial containing the peptide precursor. Heat the reaction mixture at 95-100°C for 1-5 minutes using a microwave synthesizer or heating block.[11][13]
-
Purification: Purify the radiolabeled peptide using a semi-preparative HPLC system.[11]
-
Quality Control: Determine the radiochemical purity of the final product using analytical HPLC and/or ITLC.
Protocol 3: In Vivo PET/CT Imaging and Biodistribution Studies
This protocol outlines the procedure for performing PET/CT imaging and biodistribution studies in a tumor-bearing mouse model.[9][16]
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous PC-3 xenografts)
-
Radiolabeled this compound analog (e.g., [68Ga]Ga-analog)
-
Anesthesia (e.g., isoflurane)
-
MicroPET/CT scanner
-
Gamma counter
-
Blocking agent (optional, e.g., unlabeled bombesin analog)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice using isoflurane.
-
Radiotracer Injection: Intravenously inject the radiolabeled this compound analog (e.g., 4-5 MBq) via the tail vein.[9] For blocking studies, co-inject a saturating dose of an unlabeled bombesin analog.[9]
-
PET/CT Imaging:
-
Biodistribution Study:
-
At predetermined time points post-injection, euthanize the mice.
-
Collect blood via cardiac puncture.
-
Dissect major organs and the tumor.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the tissue uptake as a percentage of the injected dose per gram of tissue (%ID/g).[9]
-
-
Data Analysis:
-
Reconstruct and analyze the PET images, calculating standardized uptake values (SUV) for regions of interest.
-
Analyze the biodistribution data to determine the tumor-to-background ratios.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel radiolabeled this compound analog.
Caption: Preclinical evaluation workflow.
Conclusion
This compound and its analogs represent a promising class of radiopharmaceuticals for the in vivo imaging of GRPR-positive cancers. Their high affinity and specificity for the GRPR, coupled with favorable pharmacokinetic properties of some analogs, enable clear visualization of tumors and provide valuable diagnostic information. The detailed protocols and data presented in these application notes are intended to guide researchers in the effective utilization of these powerful imaging agents in their preclinical and translational research efforts. Careful selection of the bombesin analog, radiolabel, and experimental conditions is crucial for achieving optimal imaging results.[17]
References
- 1. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled bombesin derivatives for preclinical oncological imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bombesin receptors as potential targets for anticancer drug delivery and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [D-Phe12,Leu14]-Bombesin | CAS 108437-88-3 | Tocris Bioscience [tocris.com]
- 8. (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Evaluation of Novel ⁶⁸Ga-Labeled [D-Phe⁶,Leu¹³ψThz¹⁴]bombesin(6-14) Analogs for Cancer Imaging with Positron Emission Tomography - UBC Library Open Collections [open.library.ubc.ca]
- 11. mdpi.com [mdpi.com]
- 12. New [99mTc]bombesin analogues with improved biodistribution for targeting gastrin releasing-peptide receptor-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of a new bombesin analog for imaging of gastrin-releasing peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RePub, Erasmus University Repository: Gastrin-releasing peptide receptor-based targeting using bombesin analogues is superior to metabolism-based targeting using choline for in vivo imaging of human prostate cancer xenografts [repub.eur.nl]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Improving radiopeptide pharmacokinetics by adjusting experimental conditions for bombesin receptor-targeted imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [D-Phe12]-Bombesin as a Tool for Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bombesin (BN) is a 14-amino acid peptide originally isolated from the skin of the European frog Bombina bombina. In mammals, the bombesin-like peptide family includes gastrin-releasing peptide (GRP) and neuromedin B (NMB).[1][2] These peptides exert a wide range of physiological effects in the central and peripheral nervous systems by binding to a family of G protein-coupled receptors (GPCRs).[3][4] The three primary mammalian bombesin receptors are the NMB receptor (BB1), the GRP receptor (BB2), and the orphan receptor, bombesin receptor subtype-3 (BRS-3).[1][5]
These receptors are involved in regulating numerous physiological processes and behaviors, including gastrointestinal hormone release, smooth muscle contraction, satiety, grooming, and anxiety-related behaviors.[4][6][7] Consequently, specific antagonists for these receptors are invaluable tools for elucidating the physiological roles of endogenous bombesin-like peptides.
[D-Phe12]-Bombesin and its analogues are synthetic peptide derivatives that function as competitive antagonists at bombesin receptors.[8][9] By substituting the histidine at position 12 with D-phenylalanine, these analogues can bind to bombesin receptors without initiating a full biological response, thereby blocking the effects of endogenous agonists like GRP and NMB.[9] Their specificity makes them particularly useful for investigating the involvement of bombesin signaling in various behavioral paradigms.[9]
Mechanism of Action: Bombesin Receptor Signaling
This compound exerts its effects by competitively inhibiting the signaling cascades initiated by the binding of endogenous ligands to BB1 and BB2 receptors. These receptors are primarily coupled to Gαq/11 and Gα12/13 proteins.[10] Activation of these G proteins initiates a cascade of intracellular events, most notably the activation of phospholipase C (PLC).[11][12][13] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[14] These signaling events lead to a wide range of downstream cellular responses. Bombesin receptor activation can also stimulate other pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell growth and proliferation.[12][15]
By blocking the initial receptor activation, this compound prevents these downstream signaling events, allowing researchers to study the behavioral consequences of inhibiting this pathway.
Applications in Behavioral Studies
This compound and its analogues are potent tools for investigating behaviors modulated by central bombesin systems. Key applications include studies of feeding behavior, grooming, and anxiety.
Feeding Behavior and Satiety
Bombesin-like peptides are well-known for their potent effects on food intake.[7] Central or peripheral administration of bombesin or GRP significantly reduces meal size in various species, including rats.[7][8] This satiating effect is believed to be mediated by bombesin receptors in the central nervous system. Using antagonists like [Tyr4,D-Phe12]BN, researchers have confirmed that these effects are receptor-mediated. Central administration of the antagonist can block the feeding suppression induced by bombesin, demonstrating the specific involvement of this signaling pathway in the regulation of appetite.[8]
Grooming Behavior
Intracerebroventricular (ICV) injection of bombesin induces a characteristic and excessive grooming syndrome in rodents, which includes scratching and licking.[2][16] This behavior is distinct from grooming induced by other peptides like ACTH.[16] The use of this compound analogues has been crucial in demonstrating that this grooming behavior is a direct result of bombesin receptor activation in the brain.[8] Antagonizing these receptors prior to bombesin administration effectively attenuates the excessive grooming, making this a useful model for studying the neural circuits underlying stereotyped or compulsive behaviors.[8]
Anxiety and Fear-Related Behaviors
Emerging evidence suggests that the bombesin system, particularly involving the BB1 and BB2 receptors, plays a role in modulating anxiety and fear.[17][18] Studies using other specific BB1/BB2 receptor antagonists have shown anxiolytic-like effects in several behavioral paradigms.[17][19] For instance, antagonists have been shown to increase social interaction time under aversive conditions, reduce fear-potentiated startle responses, and decrease vocalizations in pups separated from their mothers.[17][19] These findings suggest that endogenous bombesin-like peptides may contribute to anxiogenic states, and antagonists like this compound could be used to explore these mechanisms further.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data from studies utilizing this compound analogues and related compounds in behavioral and binding assays.
Table 1: Receptor Binding and Functional Antagonism
| Compound | Assay | Preparation | Result Type | Value | Reference(s) |
| This compound | Receptor Binding | Guinea Pig Pancreatic Acini | Ki | 4.7 µM | [20] |
| [Tyr4,D-Phe12]BN | Receptor Binding | Rat Brain Slices | IC50 | ~2 µM | [8] |
| [D-Phe12,Leu14]BN | Receptor Binding | Rat Brain Slices | IC50 | ~2 µM | [8] |
| This compound | Amylase Release Inhibition | Guinea Pig Pancreatic Acini | IC50 | 4 µM | [9][20] |
Table 2: In Vivo Dosages for Behavioral Studies
| Compound | Behavior Studied | Species | Route of Admin. | Agonist Dose | Antagonist Dose | Observed Effect of Antagonist | Reference(s) |
| Bombesin vs. [Tyr4,D-Phe12]BN | Grooming, Feeding | Rat | ICV | 0.5 µg | 5 µg | Antagonized BN-induced grooming and feeding suppression | [8] |
| PD 176252 (BB1/BB2 Antagonist) | Social Interaction | Rat | IP | N/A | 3.75 - 7.5 mg/kg | Increased social interaction time | [17][19] |
| PD 176252 (BB1/BB2 Antagonist) | Fear-Potentiated Startle | Rat | IP | N/A | 5 - 10 mg/kg | Reduced fear-potentiated startle response | [17][19] |
| PD 176252 (BB1/BB2 Antagonist) | Fear-Potentiated Startle | Rat | ICV | N/A | 100 - 200 ng | Reduced fear-potentiated startle response | [17][19] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key behavioral experiments involving this compound.
Protocol 1: Bombesin-Induced Grooming Assay
Objective: To assess the ability of this compound to antagonize grooming behavior induced by a bombesin receptor agonist.
Materials:
-
Adult male rats (e.g., Sprague-Dawley, 250-300g) with indwelling intracerebroventricular (ICV) cannulae.
-
Bombesin (agonist)
-
This compound or [Tyr4,D-Phe12]BN (antagonist)
-
Sterile saline or artificial cerebrospinal fluid (aCSF) as vehicle.
-
Microsyringes for ICV injection.
-
Observation chambers (e.g., transparent Plexiglas cages, 40x40x30 cm).
-
Video recording equipment and scoring software (optional, but recommended).
Procedure:
-
Animal Preparation: House rats individually and allow them to acclimate for at least one week before surgery. Perform stereotaxic surgery to implant a guide cannula aimed at a lateral cerebral ventricle. Allow for a one-week recovery period.
-
Habituation: Handle the rats daily during recovery. On the two days preceding the experiment, place each rat in the observation chamber for 30 minutes to habituate them to the environment.
-
Drug Preparation: Dissolve bombesin and the antagonist in the vehicle to the desired concentrations (e.g., Bombesin: 0.5 µg/µL; [Tyr4,D-Phe12]BN: 5 µg/µL).
-
Experimental Design: Use a within-subjects or between-subjects design. A typical design includes four groups:
-
Group 1: Vehicle (ICV) + Vehicle (ICV)
-
Group 2: Vehicle (ICV) + Bombesin (ICV)
-
Group 3: Antagonist (ICV) + Vehicle (ICV)
-
Group 4: Antagonist (ICV) + Bombesin (ICV)
-
-
Administration:
-
Administer the antagonist or its vehicle via ICV injection (e.g., 1 µL volume over 1 minute).
-
Wait for a pretreatment interval (e.g., 15 minutes).
-
Administer the bombesin agonist or its vehicle via ICV injection.
-
-
Behavioral Observation:
-
Immediately after the second injection, place the rat in the observation chamber.
-
Record behavior for a set period (e.g., 30-60 minutes).
-
Score the total time spent grooming or the frequency of grooming bouts. Grooming can be broken down into specific elements (e.g., face washing, body licking, scratching).
-
-
Data Analysis: Analyze the grooming data using ANOVA followed by post-hoc tests to compare between groups. A significant reduction in grooming in Group 4 compared to Group 2 indicates antagonism.
Protocol 2: Food Intake (Satiety) Assay
Objective: To determine if this compound can block the anorectic effects of bombesin.
Materials:
-
As in Protocol 1, plus:
-
Food-deprived rats (e.g., deprived for 18-24 hours with free access to water).
-
Pre-weighed amounts of standard laboratory chow.
-
Balances for weighing food.
Procedure:
-
Animal Preparation & Habituation: As described in Protocol 1. Additionally, habituate rats to the feeding schedule and test cages.
-
Food Deprivation: Prior to the test day, deprive rats of food for a consistent period (e.g., 18 hours) to ensure robust feeding behavior.
-
Drug Preparation and Administration: Prepare and administer drugs as described in Protocol 1.
-
Feeding Test:
-
Immediately after the second injection, present a pre-weighed amount of chow to each rat.
-
Allow the rat to eat for a set period (e.g., 30 or 60 minutes).
-
At the end of the period, remove the rat and weigh the remaining food, accounting for any spillage.
-
-
Data Analysis:
-
Calculate the food intake (in grams) for each animal.
-
Analyze the data using ANOVA. A significant increase in food intake in the Antagonist + Bombesin group compared to the Vehicle + Bombesin group demonstrates antagonism of the satiety effect.
-
Conclusion
This compound and its analogues are specific and effective competitive antagonists of bombesin receptors. They serve as indispensable pharmacological tools for researchers in neuroscience and drug development. Their ability to block bombesin-mediated behaviors such as satiety and grooming provides a direct method for investigating the physiological roles of endogenous bombesin-like peptides in the central nervous system. Furthermore, their utility in models of anxiety highlights the potential for the bombesin system as a therapeutic target for psychiatric disorders. The protocols and data presented here provide a foundation for the application of this compound in a variety of behavioral research settings.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 5. Bombesin-like peptides: studies on food intake and social behaviour with receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of bombesin on feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 12. Signalling pathways mediated by the bombesin/GRP receptor - UCL Discovery [discovery.ucl.ac.uk]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Bombesin receptor-subtype 3 as a potential target for obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison between excessive grooming induced by bombesin or by ACTH: the differential elements of grooming and development of tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bombesin Receptors as a Novel Anti-Anxiety Therapeutic Target: BB1 Receptor Actions on Anxiety through Alterations of Serotonin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
- 19. Bombesin receptors as a novel anti-anxiety therapeutic target: BB1 receptor actions on anxiety through alterations of serotonin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
[D-Phe12]-Bombesin: A Potent Antagonist for Bombesin Receptor Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Phe12]-Bombesin is a synthetic analog of the amphibian tetradecapeptide bombesin. By substituting the L-phenylalanine at position 12 with its D-isomer, this compound acts as a potent and specific antagonist of bombesin receptors, particularly the gastrin-releasing peptide receptor (GRP-R or BB2) and the neuromedin B receptor (NMB-R or BB1). This antagonism blocks the physiological effects of bombesin and its mammalian counterparts, GRP and NMB, which are implicated in a variety of physiological and pathophysiological processes, including gastrointestinal hormone release, smooth muscle contraction, and the proliferation of certain cancer cells.[1][2][3] These properties make this compound a valuable tool for researchers studying the roles of bombesin-like peptides in normal physiology and in diseases such as cancer.
Mechanism of Action
Bombesin and its related peptides exert their effects by binding to and activating G protein-coupled receptors (GPCRs) of the bombesin receptor family.[1][2] This activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade can lead to a range of cellular responses, including cell proliferation, hormone secretion, and muscle contraction.[1][2][4] this compound competitively inhibits the binding of bombesin and its agonists to these receptors, thereby blocking the initiation of this downstream signaling cascade.[5]
Supplier and Purchasing Information
A summary of suppliers for this compound and its closely related analog, [D-Phe12,Leu14]-Bombesin, is provided below. Researchers should verify the product specifications with the supplier before ordering.
| Supplier | Product Name | Catalog Number (Example) | Purity | Available Quantities | CAS Number |
| MedchemExpress | This compound | HY-103282 | >98% | 1 mg, 5 mg, 10 mg | 108437-87-2 |
| Tocris Bioscience | This compound | 1913 | >95% | 1 mg, 5 mg | 108437-87-2 |
| Phoenix Pharmaceuticals, Inc. | Bombesin Analogs | Varies | Research Grade | Varies | N/A |
| Sapphire North America | [D - Phe12] - Bombesin | SP2369A | N/A | 500 µg | 108437-87-2 |
| MedchemExpress | [D-Phe12,Leu14]-Bombesin | HY-103287 | >98% | 1 mg, 5 mg, 10 mg | 108437-88-3 |
| Tocris Bioscience | [D-Phe12,Leu14]-Bombesin | 3422 | >95% | 1 mg, 5 mg | 108437-88-3 |
Application Notes
This compound is a versatile tool for a range of in vitro and in vivo research applications:
-
Studying Bombesin Receptor Function: As a selective antagonist, it is instrumental in elucidating the physiological and pathological roles of bombesin receptors in various tissues and cell types.
-
Cancer Research: Given the overexpression of bombesin receptors in several cancers (e.g., prostate, breast, lung, and pancreatic cancer), this compound can be used to investigate the role of bombesin-like peptides as autocrine or paracrine growth factors in tumor progression.[4][6] It can also serve as a basis for the development of targeted cancer therapies.[7]
-
Neuroscience Research: Bombesin receptors are present in the central nervous system and are implicated in the regulation of appetite, body temperature, and behavior.[8] this compound can be used to probe these functions.
-
Gastrointestinal Research: It is a valuable tool for studying the effects of bombesin on gastrointestinal motility and the secretion of gastric acid and pancreatic enzymes.[5]
Experimental Protocols
In Vitro Bombesin Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for bombesin receptors.
Materials:
-
Cell line or tissue homogenate expressing bombesin receptors (e.g., PC-3 cells for GRP-R).[9]
-
Radiolabeled bombesin analog (e.g., [125I-Tyr4]-Bombesin).
-
This compound.
-
Binding buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold PBS).
-
Scintillation fluid and counter.
Protocol:
-
Prepare cell membranes or tissue homogenates expressing the target receptor.
-
In a microplate, add a fixed concentration of radiolabeled bombesin analog.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
Amylase Release Assay from Pancreatic Acini
This protocol, based on published studies, measures the ability of this compound to inhibit bombesin-stimulated amylase release from guinea pig pancreatic acini.[5]
Materials:
-
Guinea pig pancreatic acini.
-
Bombesin.
-
This compound.
-
Incubation buffer (e.g., HEPES-Ringer buffer supplemented with amino acids and BSA).
-
Amylase substrate (e.g., Phadebas tablets).
-
Spectrophotometer.
Protocol:
-
Isolate pancreatic acini from a guinea pig.
-
Pre-incubate the acini with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the acini with a fixed concentration of bombesin (e.g., 1 nM) and incubate for 30 minutes at 37°C.
-
Centrifuge the samples to separate the acini from the supernatant.
-
Measure the amylase activity in the supernatant using a suitable assay.
-
Express the results as a percentage of the maximal amylase release induced by bombesin alone.
-
Determine the concentration of this compound that causes 50% inhibition of bombesin-stimulated amylase release (IC50).[5]
Visualizations
Bombesin Receptor Signaling Pathway
References
- 1. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 2. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bombesin - Wikipedia [en.wikipedia.org]
- 4. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
Troubleshooting & Optimization
[D-Phe12]-Bombesin solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [D-Phe12]-Bombesin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the naturally occurring peptide Bombesin. It functions as a competitive antagonist for Bombesin receptors, particularly the Gastrin-Releasing Peptide receptor (GRPR or BB2) and the Neuromedin B receptor (NMBR or BB1). By binding to these receptors, it blocks the physiological effects of Bombesin and its mammalian counterparts, GRP and NMB. This antagonism inhibits downstream signaling pathways associated with cell proliferation and other cellular responses.
Q2: What are the common research applications of this compound?
A2: this compound is primarily used in research to investigate the physiological and pathological roles of Bombesin-like peptides. Its antagonist properties make it a valuable tool for studying processes such as tumor growth, gastrointestinal functions, and neurological pathways where Bombesin receptors are implicated.
Q3: How should I store lyophilized this compound?
A3: Lyophilized this compound should be stored at -20°C for long-term stability. For short-term storage, 4°C is acceptable. It is recommended to keep the peptide desiccated to prevent degradation.
Q4: Once reconstituted, how should I store the this compound solution?
A4: Once in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C. If the peptide contains methionine, which is present in some Bombesin analogs, it is advisable to use oxygen-free buffers to prevent oxidation.
Troubleshooting Guide: Solubility Issues and Solutions
Q5: I am having trouble dissolving this compound in aqueous buffers. What could be the reason?
A5: this compound is a hydrophobic peptide, which can make it challenging to dissolve in purely aqueous solutions. While some sources state solubility in water up to 1 mg/mL, achieving this can be difficult, and the peptide may precipitate out of solution, especially at neutral pH.
Q6: What is the recommended solvent for reconstituting this compound?
A6: For hydrophobic peptides like this compound, it is recommended to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or a mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA).[1] Once dissolved, the solution can be slowly diluted with your aqueous buffer of choice to the desired final concentration.
Q7: I need to use an aqueous buffer for my cell-based assay. How can I prepare a working solution of this compound?
A7: You can prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with your aqueous experimental buffer. It is crucial to add the peptide stock solution to the buffer slowly while vortexing to prevent precipitation. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells.
Q8: My this compound solution appears cloudy or has visible particulates. What should I do?
A8: A cloudy solution or the presence of particulates indicates that the peptide is not fully dissolved or has precipitated. You can try the following troubleshooting steps:
-
Sonication: Briefly sonicate the solution in a water bath to aid dissolution.
-
Gentle Warming: Gently warm the solution to increase solubility.
-
pH Adjustment: The solubility of peptides can be pH-dependent. Adjusting the pH of the buffer away from the peptide's isoelectric point may improve solubility. Since this compound is a basic peptide, dissolving it in a slightly acidic solution (e.g., using a small amount of acetic acid) might help before buffering to the final pH.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound and a related analog in various solvents.
| Compound | Solvent | Reported Solubility | Citation |
| This compound | Water | Soluble to 1 mg/ml | |
| [D-Phe12,Leu14]-Bombesin | Distilled Water | Insoluble | |
| [D-Phe12,Leu14]-Bombesin | 60% Acetonitrile with 0.1% TFA | Soluble | |
| [D-Phe12,Leu14]-Bombesin | DMSO | Soluble (e.g., up to 10 mM) |
Experimental Protocols
Protocol for Reconstitution and Solubilization of this compound
This protocol is designed for the reconstitution of lyophilized this compound, a hydrophobic peptide.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS)
-
Sterile, low-retention microcentrifuge tubes
-
Pipette with sterile, low-retention tips
Procedure:
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Initial Dissolution: Carefully add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Gently vortex or sonicate to ensure complete dissolution. The solution should be clear and free of particulates.
-
Dilution to Working Concentration:
-
Slowly add the DMSO stock solution dropwise to your pre-chilled aqueous buffer while gently vortexing. This gradual dilution is critical to prevent the peptide from precipitating.
-
Do not add the aqueous buffer directly to the concentrated DMSO stock.
-
-
Final Concentration and Storage:
-
Adjust the final volume with the aqueous buffer to achieve the desired working concentration.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5% for cell-based assays).
-
Aliquot the final solution into sterile, low-retention microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Visualizations
Bombesin Receptor Signaling Pathway
Bombesin receptors (BB1/NMBR and BB2/GRPR) are G-protein coupled receptors (GPCRs) that primarily signal through the Gαq subunit. Upon ligand binding, Gαq activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling events lead to the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately influencing cellular processes like proliferation, migration, and survival. This compound, as an antagonist, blocks the initiation of this cascade.
Caption: Bombesin Receptor Signaling Pathway and its Antagonism by this compound.
Experimental Workflow for Solubilizing this compound
The following diagram outlines the recommended workflow for preparing a solution of this compound for experimental use.
References
Optimizing [D-Phe12]-Bombesin Concentration for Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use [D-Phe12]-Bombesin in their experiments. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the amphibian peptide Bombesin. Its primary mechanism of action is as a competitive antagonist of bombesin receptors, including the gastrin-releasing peptide receptor (GRPR), neuromedin B receptor (NMBR), and bombesin receptor subtype 3 (BRS-3). By binding to these receptors, it blocks the physiological effects of endogenous ligands like gastrin-releasing peptide (GRP) and neuromedin B (NMB).
Q2: What are the common experimental applications of this compound?
A2: this compound is frequently used in cancer research to investigate the role of bombesin-like peptides in tumor growth and proliferation. It is also utilized in neuroscience to study the central nervous system effects of bombesin, such as the regulation of appetite and body temperature. Common in vitro applications include receptor binding assays and inhibition of agonist-induced cell signaling, while in vivo studies often involve assessing its ability to counteract bombesin-induced behavioral changes.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in an appropriate buffer (e.g., sterile water or a buffer suitable for your specific assay), it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles. The stability of the reconstituted solution may vary depending on the solvent, so it is advisable to consult the manufacturer's instructions.
Q4: What is a typical effective concentration range for this compound in in vitro experiments?
A4: The effective concentration of this compound depends on the specific assay and cell type. Based on available data, concentrations in the low micromolar range are typically required to observe antagonistic effects. For instance, the IC50 for inhibiting bombesin-induced amylase release is approximately 4 μM, and for inhibiting bombesin binding to rat brain slices, the IC50 is around 2 μM. The Ki value for the bombesin receptor is reported to be 4.7 μM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable antagonistic effect | Inadequate Concentration: The concentration of this compound may be too low to effectively compete with the agonist. | Perform a dose-response experiment to determine the optimal inhibitory concentration. Ensure the concentration is appropriate for the known Ki and IC50 values. |
| Peptide Degradation: The peptide may have degraded due to improper storage or handling. | Ensure the lyophilized powder and reconstituted solutions are stored at the recommended temperatures. Avoid multiple freeze-thaw cycles. | |
| Low Receptor Expression: The cell line or tissue being used may have low or no expression of bombesin receptors. | Verify the expression of GRPR, NMBR, or BRS-3 in your experimental model using techniques like qPCR, Western blot, or immunohistochemistry. | |
| High background or non-specific effects | High Concentration: Using an excessively high concentration of this compound may lead to off-target effects. | Refer to your dose-response curve and use the lowest effective concentration. Include appropriate negative controls to assess non-specific binding. |
| Contamination: The peptide solution or cell culture may be contaminated. | Use sterile techniques for peptide reconstitution and cell culture. Regularly test for mycoplasma contamination. | |
| Inconsistent results between experiments | Variability in Experimental Conditions: Minor variations in incubation times, temperatures, or cell densities can lead to inconsistent outcomes. | Standardize all experimental parameters. Ensure consistent cell passage numbers and confluency. |
| Agonist Concentration: The concentration of the bombesin agonist used may vary. | Prepare a fresh, accurately diluted stock of the agonist for each set of experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Experimental System |
| Ki | 4.7 μM | Bombesin Receptor |
| IC50 | 4 μM | Inhibition of Bombesin-induced amylase release |
| IC50 | ~2 μM | Inhibition of Bombesin binding to rat brain slices |
Experimental Protocols & Workflows
Bombesin Receptor Signaling Pathway
Bombesin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαq subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of these events, other signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway can be activated, ultimately influencing cellular processes like proliferation and secretion.
Caption: Bombesin Receptor Signaling Pathway.
Experimental Workflow: In Vitro Competition Binding Assay
This workflow outlines the key steps for assessing the ability of this compound to compete with a radiolabeled agonist for binding to bombesin receptors.
Caption: Workflow for a Competition Binding Assay.
Detailed Protocol: Inhibition of Bombesin-Induced Cell Proliferation
Objective: To determine the inhibitory effect of this compound on bombesin-induced cell proliferation in a cancer cell line (e.g., PC-3).
Materials:
-
PC-3 cells (or other suitable cell line expressing bombesin receptors)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Bombesin (or another suitable agonist)
-
Cell proliferation assay kit (e.g., MTT, XTT, or BrdU)
-
96-well cell culture plates
-
Sterile buffers and water
Procedure:
-
Cell Seeding: Seed PC-3 cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal proliferation rates, you may replace the growth medium with a low-serum or serum-free medium for 12-24 hours prior to treatment.
-
Antagonist Pre-incubation: Prepare serial dilutions of this compound in the appropriate medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control. Incubate for 1-2 hours.
-
Agonist Stimulation: Prepare a solution of Bombesin at a concentration known to induce proliferation (e.g., 10 nM). Add the Bombesin solution to the wells already containing this compound or vehicle. Also include a control group with Bombesin alone and a negative control group with neither agonist nor antagonist.
-
Incubation: Incubate the plate for a period suitable for observing changes in proliferation (typically 24-72 hours).
-
Proliferation Assay: Following the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence as appropriate for the chosen assay. Normalize the data to the control wells and plot cell proliferation against the concentration of this compound to determine its inhibitory effect.
[D-Phe12]-Bombesin stability in different buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of [D-Phe12]-Bombesin in different buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like other peptides, is primarily influenced by several factors:
-
pH: The pH of the buffer solution is critical. Peptides are most stable at a specific pH range, and deviations can lead to degradation.[1][2][3] Acidic or alkaline conditions can catalyze hydrolysis of peptide bonds.[4] For instance, peptide bonds adjacent to aspartic acid (Asp) are particularly labile in dilute acid.[3]
-
Buffer Composition: The type and concentration of the buffering agent can impact peptide stability.[2] Some buffers may interact with the peptide, leading to degradation or aggregation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[5] For long-term storage, it is recommended to store peptides in lyophilized form at -20°C or -80°C.[4]
-
Oxidation: Peptides containing amino acids such as methionine, cysteine, tryptophan, tyrosine, and histidine are susceptible to oxidation.[1][6] This can be accelerated by exposure to atmospheric oxygen, especially at a higher pH.[4]
-
Enzymatic Degradation: If the buffer solution is contaminated with proteases, the peptide can be enzymatically cleaved.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade peptides. It is advisable to aliquot peptide solutions before freezing.[4]
Q2: What are the common degradation pathways for peptides like this compound?
A2: Peptides can degrade through several chemical pathways:[7]
-
Hydrolysis: Cleavage of the peptide bond, often catalyzed by acidic or basic conditions.[4] Peptides containing aspartic acid (Asp) are particularly prone to hydrolysis.[4]
-
Deamidation: The loss of an amide group from the side chains of asparagine (Asn) or glutamine (Gln) residues. This is a common degradation pathway, especially in neutral to basic solutions.[4]
-
Oxidation: Modification of amino acid side chains, particularly methionine (Met) and cysteine (Cys), by reaction with oxygen.[1][4]
-
Racemization: The conversion of an L-amino acid to a D-amino acid, which can affect the peptide's biological activity.[4]
-
Aggregation: Peptides can self-associate to form aggregates, which can lead to precipitation and loss of function.[3][7]
Q3: How should I store this compound solutions for short-term and long-term use?
A3: For optimal stability, follow these storage guidelines:
-
Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C for long-term stability.[4]
-
In Solution: Once dissolved, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] For short-term storage (a few days), refrigeration at 4°C may be acceptable, but this should be verified for your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation due to improper storage or handling. | Store the peptide as recommended (lyophilized at -20°C/-80°C, solution in aliquots at -20°C/-80°C). Avoid multiple freeze-thaw cycles.[4] Prepare fresh solutions for critical experiments. |
| Peptide degradation in the experimental buffer. | Assess the stability of the peptide in your buffer at the experimental temperature and pH. Consider using a different buffer system if degradation is observed. Buffer solutions in the pH range of 3–5 can diminish deamidation and oxidation.[1] | |
| Precipitation or cloudiness in the peptide solution | Peptide aggregation or low solubility in the chosen buffer. | Ensure the peptide is fully dissolved. You may need to gently vortex or sonicate. If solubility is an issue, consider using a different buffer or adding a solubilizing agent (consult literature for compatibility). Changes in pH, temperature, and ionic strength can increase the tendency to aggregate.[7] |
| Inconsistent results between experiments | Variability in peptide concentration due to adsorption to surfaces or inaccurate pipetting. | Use low-protein-binding tubes and pipette tips. Ensure accurate and consistent pipetting techniques. |
| Degradation of the stock solution over time. | Use fresh aliquots for each experiment. Perform a stability study on your stock solution to determine its shelf-life under your storage conditions. | |
| Unexpected peaks in HPLC analysis | Peptide degradation products or impurities. | Compare the chromatogram to a freshly prepared standard. Identify potential degradation products by their retention times. Optimize storage and handling to minimize degradation. |
| Buffer components interfering with detection. | Run a blank injection of the buffer to identify any interfering peaks. Use high-purity solvents and reagents for buffer preparation. |
Data Presentation: Illustrative Stability of a Bombesin Analog
Disclaimer: The following data is illustrative and intended to demonstrate how to present stability data. It does not represent actual experimental results for this compound.
Table 1: Stability of a Bombesin Analog in Different Buffers at 37°C over 24 hours
| Buffer (50 mM) | pH | % Remaining Peptide (HPLC) |
| 0 hours | 8 hours | |
| Phosphate-Buffered Saline (PBS) | 7.4 | 100% |
| Tris-HCl | 7.4 | 100% |
| Citrate Buffer | 5.0 | 100% |
| Glycine-HCl | 3.0 | 100% |
Table 2: Effect of Temperature on the Stability of a Bombesin Analog in PBS (pH 7.4)
| Temperature | % Remaining Peptide (HPLC) after 24 hours |
| 4°C | 98% |
| 25°C (Room Temperature) | 80% |
| 37°C | 65% |
Experimental Protocols
Protocol 1: General Peptide Stability Assay using HPLC
This protocol outlines a general method for assessing the stability of this compound in a specific buffer.
1. Materials:
- This compound (lyophilized powder)
- High-purity water
- Buffer components (e.g., sodium phosphate, sodium chloride, Tris base, hydrochloric acid)
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade
- HPLC system with a UV detector
- Reversed-phase C18 HPLC column
2. Buffer Preparation:
- Prepare the desired buffer at the target concentration and pH. For example, to prepare 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4.
- Filter the buffer through a 0.22 µm filter before use.
3. Peptide Stock Solution Preparation:
- Accurately weigh a small amount of lyophilized this compound.
- Dissolve the peptide in the prepared buffer to a known concentration (e.g., 1 mg/mL). This will be your stock solution.
4. Incubation:
- Dilute the peptide stock solution with the same buffer to the final experimental concentration (e.g., 100 µg/mL).
- Aliquot the solution into several vials. One vial will be your "time zero" sample.
- Incubate the remaining vials at the desired temperature (e.g., 37°C).
5. Sample Analysis by HPLC:
- Immediately inject the "time zero" sample into the HPLC system.
- At specified time points (e.g., 1, 4, 8, 24 hours), remove a vial from the incubator and inject the sample into the HPLC.
- HPLC Method (Example):
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 1 mL/min
- Detection: UV at 220 nm or 280 nm.
- Column Temperature: 25°C
6. Data Analysis:
- Measure the peak area of the intact this compound at each time point.
- Calculate the percentage of remaining peptide at each time point relative to the "time zero" sample.
- Plot the percentage of remaining peptide versus time to determine the stability profile.
Visualizations
Caption: Experimental workflow for assessing peptide stability.
Caption: Simplified Bombesin receptor signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. Peptide stability studies – Genepep [genepep.com]
- 6. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Troubleshooting [D-Phe12]-Bombesin Off-Target Effects
This technical support hub provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of [D-Phe12]-Bombesin in experimental settings. The information is presented in a clear question-and-answer format to directly address common issues and facilitate experimental success.
Frequently Asked Questions (FAQs)
1. What is this compound and its mechanism of action?
This compound is a synthetic peptide analog of bombesin. It acts as a competitive antagonist at bombesin receptors. This means it binds to the receptors but does not activate them, thereby blocking the binding and subsequent signaling of endogenous agonists like gastrin-releasing peptide (GRP) and neuromedin B (NMB).[1] The key to its antagonist properties is the substitution of D-Phenylalanine at the 12th position of the peptide sequence.[2]
2. What are the intended biological targets of this compound?
The primary molecular targets for this compound are the G protein-coupled receptors (GPCRs) of the bombesin family:
-
BB1 Receptor (Neuromedin B receptor): Shows a high affinity for Neuromedin B.
-
BB2 Receptor (Gastrin-Releasing Peptide receptor): Exhibits a high affinity for GRP.
-
BB3 Receptor: An orphan receptor with its endogenous ligand still under investigation.
This compound and its related analogs primarily exert their effects through the BB1 and BB2 receptors.[3]
3. I'm observing unexpected biological responses in my experiment. Could these be due to off-target effects of this compound?
While this compound is known for its specificity towards bombesin receptors and has been shown not to interact with receptors for substance P or vasoactive intestinal peptide (VIP), the possibility of off-target effects should always be considered.[1][4] Unexpected outcomes can arise from various sources:
-
Cross-reactivity with other GPCRs: Although not extensively documented, there is a potential for interaction with other GPCRs that share structural similarities in their binding pockets.
-
Non-specific binding: At higher concentrations, the peptide might engage in non-specific interactions with other cellular proteins or lipids.
-
Compound Integrity: The purity of the synthesized peptide is crucial, as impurities or degradation products could have their own biological activities.
-
Experimental System Artifacts: The observed effects may be unique to the specific cell line or experimental conditions being used, including vehicle effects.
4. What is the recommended approach for identifying potential off-target effects of my this compound sample?
To systematically investigate potential off-target activities, the following strategies are recommended:
-
GPCR Off-Target Profiling: Employ a commercial GPCR screening service to test your this compound sample against a broad panel of GPCR targets. This will provide a comprehensive selectivity profile.
-
Rigorous Control Experiments:
-
Use a Structurally Unrelated Antagonist: Compare the experimental results with those obtained using a bombesin receptor antagonist from a different chemical class. Consistent observation of the unexpected effect would suggest it might be an on-target phenomenon.
-
Utilize a Receptor-Null Cell Line: Perform experiments in a cell line that does not express bombesin receptors. Any response observed in these cells can be attributed to off-target effects.
-
Examine the Dose-Response Relationship: Atypical dose-response curves can indicate the presence of multiple binding sites or off-target interactions.
-
5. My this compound is not showing the expected antagonist activity. What are the potential causes?
A lack of or weak antagonist activity can be attributed to several factors:
-
Suboptimal Agonist Concentration: In competitive antagonism assays, the concentration of the agonist is a critical parameter. An excessively high agonist concentration can surmount the inhibitory effect of the antagonist. The IC50 of an antagonist is dependent on the agonist concentration.
-
Receptor Density: The level of bombesin receptor expression in the experimental system can impact the perceived potency of the antagonist.
-
Peptide Integrity: Confirm that the peptide has been stored under the recommended conditions (typically -20°C or -80°C) and has not been subjected to numerous freeze-thaw cycles. The purity of the peptide can be verified using techniques like HPLC.
-
Assay Sensitivity: The chosen functional assay may lack the sensitivity required to detect the antagonist's effects.
6. Is it possible for this compound to act as a partial agonist?
Although it is primarily classified as an antagonist, it is known that some GPCR ligands can display partial agonism depending on the experimental context, such as in systems with high receptor expression levels or constitutive receptor activity.[5] To test for partial agonism, the compound should be evaluated in the absence of any agonist to see if it elicits a response, which would be submaximal compared to a full agonist.
Quantitative Data Summary
The table below provides a summary of the binding affinities and inhibitory concentrations for this compound and its analogs.
| Compound | Target | Assay Type | Value | Reference |
| This compound | Bombesin Receptor | Ki | 4.7 µM | [6] |
| This compound | Bombesin Receptor | IC50 (Amylase Release) | 4 µM | [6] |
| [D-Phe12,Leu14]-Bombesin | Bombesin Receptor | IC50 (Binding) | ~2 µM | [4][7] |
| [D-Phe12,Leu14]-Bombesin | Bombesin Receptor | IC50 (Amylase Release) | 4 µM | [7] |
| [Tyr4,D-Phe12]-Bombesin | Bombesin Receptor | IC50 (Binding) | ~2 µM | [4] |
Detailed Experimental Protocols
1. Radioligand Binding Assay for Bombesin Receptors
This protocol outlines a competitive binding assay to determine the affinity of this compound for its target receptors.
-
Materials:
-
Cell membrane preparations expressing bombesin receptors (e.g., from PC-3 cells).
-
Radiolabeled bombesin analog (e.g., 125I-[Tyr4]-Bombesin).
-
Unlabeled this compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-treated with 0.3% polyethyleneimine).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Create a serial dilution of unlabeled this compound.
-
In a 96-well plate, combine the binding buffer, a constant concentration of the radiolabeled bombesin analog, and the various concentrations of unlabeled this compound.
-
Initiate the binding by adding the cell membrane preparation.
-
Incubate the plate at room temperature for 60 to 90 minutes to allow the binding to reach equilibrium.
-
Determine non-specific binding in a parallel set of wells containing a high concentration of unlabeled bombesin.
-
Stop the reaction by rapid filtration through the glass fiber filters with a cell harvester.
-
Wash the filters several times with ice-cold wash buffer.
-
Quantify the radioactivity on the filters with a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Generate a dose-response curve by plotting the specific binding against the log concentration of this compound to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
This functional assay measures the inhibition of agonist-induced calcium release by this compound in cells expressing Gq-coupled bombesin receptors.
-
Materials:
-
Cells that endogenously or recombinantly express bombesin receptors.
-
A calcium-sensitive fluorescent dye such as Fluo-4 AM or Fura-2 AM.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A bombesin receptor agonist (e.g., Bombesin).
-
This compound.
-
A fluorescence plate reader equipped with an injection system.
-
-
Procedure:
-
Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye as per the manufacturer's protocol (usually for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to eliminate any extracellular dye.
-
Add different concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Measure the baseline fluorescence in the plate reader.
-
Inject a fixed concentration of the bombesin agonist (typically at its EC80) and immediately start recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium levels.
-
Analyze the data by quantifying the peak fluorescence or the area under the curve.
-
Plot the response against the concentration of this compound to calculate its IC50.
-
3. Amylase Release Assay from Pancreatic Acini
This ex vivo assay evaluates the functional antagonism of this compound by measuring its ability to block bombesin-induced amylase secretion from pancreatic acini.[1][8]
-
Materials:
-
Freshly prepared pancreatic acini from a suitable animal model (e.g., guinea pig or rat).
-
Incubation Buffer (e.g., HEPES-Ringer bicarbonate buffer with essential amino acids, glutamine, and BSA).
-
Bombesin.
-
This compound.
-
A commercial amylase activity assay kit.
-
-
Procedure:
-
Prepare suspensions of the isolated pancreatic acini.
-
Pre-incubate the acini with a range of concentrations of this compound for approximately 30 minutes at 37°C.
-
Stimulate amylase secretion by adding a fixed concentration of bombesin and continue the incubation for another 30 minutes.
-
Stop the reaction by centrifuging to pellet the acini.
-
The supernatant, containing the secreted amylase, should be carefully collected.
-
Determine the amylase activity in the supernatant with a commercial kit.
-
Measure the total amylase content by lysing a separate sample of acini.
-
Calculate the amylase release as a percentage of the total cellular amylase.
-
Plot the percentage of amylase release as a function of the this compound concentration to determine the IC50.
-
Diagrammatic Representations
Caption: Bombesin Receptor Signaling Pathway.
Caption: Workflow for Off-Target Identification.
Caption: Troubleshooting this compound Activity.
References
- 1. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of substitutions in position 12 of bombesin on antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [D-Phe12,Leu14]-Bombesin | CAS 108437-88-3 | Tocris Bioscience [tocris.com]
- 8. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving [D-Phe12]-Bombesin In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of [D-Phe12]-Bombesin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of the amphibian peptide bombesin. It functions as a competitive antagonist for bombesin receptors, particularly the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1][2] By binding to these receptors without activating them, it blocks the downstream signaling cascades initiated by natural ligands like gastrin-releasing peptide (GRP).[1][3] This antagonistic action can inhibit physiological processes such as cell proliferation, which is often stimulated by GRP in various cancers.[3][4]
Q2: Which signaling pathways are blocked by this compound?
As a bombesin receptor antagonist, this compound prevents the activation of several downstream signaling pathways that are typically initiated by agonist binding. These include the Phospholipase C (PLC) pathway, which leads to the mobilization of intracellular calcium and activation of Protein Kinase C (PKC), as well as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways, which are crucial for cell growth and survival.[3]
Q3: What are the major challenges in achieving high in vivo efficacy with this compound?
Like many peptide-based therapeutics, the in vivo efficacy of this compound can be limited by several factors. These include a short plasma half-life due to rapid degradation by proteases and fast clearance by the kidneys.[5] Additionally, its relatively high IC50 in the micromolar range suggests a lower binding affinity compared to newer generations of bombesin antagonists, potentially requiring higher doses to achieve a therapeutic effect.[1][6]
Q4: How can the in vivo stability of this compound be improved?
Several strategies can be employed to enhance the in vivo stability of peptide antagonists like this compound:
-
Chemical Modifications: Introducing unnatural amino acids, modifying the N- and C-termini (e.g., acetylation or amidation), or cyclization can protect the peptide from enzymatic degradation.
-
PEGylation: Conjugating polyethylene glycol (PEG) chains can increase the peptide's hydrodynamic size, reducing renal clearance and shielding it from proteases.
-
Fusion to Larger Proteins: Fusing the peptide to a larger protein, such as albumin or an Fc fragment, can significantly extend its plasma half-life.
-
Formulation with Nanoparticles: Encapsulating the peptide in nanoparticles can protect it from degradation and facilitate targeted delivery.[7]
Troubleshooting Guide
Issue 1: Suboptimal or no observable in vivo effect at expected doses.
-
Possible Cause: Poor bioavailability or rapid degradation of the peptide.
-
Troubleshooting Steps:
-
Verify Peptide Integrity: Ensure the peptide was stored correctly (lyophilized at -20°C) and that the reconstituted solution is fresh.[8]
-
Optimize Formulation: The vehicle used for injection can impact stability and solubility. Consider formulating this compound in a vehicle containing stabilizing agents or solubility enhancers. While a specific formulation for this compound is not well-documented, a common starting point for similar peptides is sterile saline or PBS. For poorly soluble peptides, a small percentage of a solubilizing agent like DMSO or a surfactant may be necessary, but should be tested for toxicity.
-
Adjust Dosing Regimen: Due to a potentially short half-life, more frequent administration or continuous infusion might be necessary to maintain therapeutic concentrations.
-
Consider a Different Route of Administration: If using subcutaneous injection, consider intravenous or intraperitoneal routes to potentially increase bioavailability.
-
Evaluate Peptide Modifications: If feasible, consider using a modified version of the peptide with enhanced stability (see FAQ Q4).
-
-
-
Possible Cause: Low receptor expression in the animal model.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Before initiating in vivo studies, confirm the expression of bombesin receptors (specifically GRPR) in your tumor xenograft or target tissue using methods like immunohistochemistry (IHC), western blotting, or qRT-PCR.
-
Select an Appropriate Model: Choose a cell line or animal model known to have high expression of the target receptor.
-
-
Issue 2: High variability in experimental results between animals.
-
Possible Cause: Inconsistent peptide administration or animal-to-animal physiological differences.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure that the injection volume and site are consistent for all animals. For subcutaneous injections, try to inject in the same anatomical region.
-
Monitor Animal Health: Ensure all animals are healthy and of a similar age and weight, as these factors can influence drug metabolism.
-
Increase Sample Size: A larger cohort of animals can help to mitigate the impact of individual variability.
-
-
Issue 3: Difficulty in dissolving this compound for in vivo administration.
-
Possible Cause: Intrinsic physicochemical properties of the peptide.
-
Troubleshooting Steps:
-
Follow Manufacturer's Guidelines: Refer to the datasheet for any specific solubility instructions.[8]
-
Use Appropriate Solvents: For initial reconstitution, sterile water or a buffer like PBS is often recommended. If solubility remains an issue, a small amount of a co-solvent such as DMSO or ethanol may be used, followed by dilution in the final injection vehicle. Ensure the final concentration of the organic solvent is non-toxic to the animals.
-
Gentle Sonication: Brief, gentle sonication can sometimes help to dissolve peptides. Avoid vigorous vortexing, which can cause aggregation.
-
-
Data Presentation
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Receptor Binding (IC50/Ki) | Functional Assay (IC50) | Cell/Tissue Type | Reference(s) |
| This compound | Ki: 4.7 µM | IC50: 4 µM (amylase release) | Guinea pig pancreas | [2] |
| (Tyr4, D-Phe12)BN | IC50: ~2 µM | - | Rat brain slices | [6] |
| [D-Phe12,Leu14]-Bombesin | IC50: ~2 µM | IC50: 4 µM (amylase release) | Rat brain slices, Guinea pig pancreas | [1][6] |
Table 2: In Vivo Efficacy of Bombesin Receptor Antagonists
| Compound | Animal Model | Dose | Route | Key Findings | Reference(s) |
| (Tyr4, D-Phe12)BN | Rat | 5 µg | Central administration | Antagonized bombesin-induced behavioral effects. | [6] |
| RC-3095 | Nude mice with Hs746T human gastric cancer xenografts | 10 µg, twice daily | s.c. | 88.3% decrease in final tumor weight. | [9] |
| RC-3940-II | Nude mice with SK-Hep-1 human liver cancer xenografts | 10-20 µg, daily | s.c. | 65-98% inhibition of tumor growth. | [10] |
| [99mTc]Demobesin 1 (antagonist) | SCID nude mice with PC3 human prostate cancer xenografts | Not specified | i.v. | High tumor uptake with a tumor-to-kidney ratio of 5.2 at 4h. | [11][12] |
Experimental Protocols
Protocol: Evaluating the In Vivo Efficacy of this compound in a Tumor Xenograft Model
Disclaimer: This is a generalized protocol adapted from studies on similar bombesin antagonists due to the lack of a specific, detailed published protocol for this compound. Optimization will be required.
1. Materials and Reagents:
-
This compound (lyophilized powder)[8]
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Animal model (e.g., nude mice)
-
Tumor cells with confirmed GRPR expression (e.g., PC-3 prostate cancer cells)
-
Matrigel (optional, for tumor cell implantation)
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
-
Sterile syringes and needles
2. Animal Model Preparation:
-
Subcutaneously implant GRPR-positive tumor cells (e.g., 5 x 10^6 PC-3 cells in 100 µL of a 1:1 PBS/Matrigel mixture) into the flank of each mouse.[13]
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize animals into control and treatment groups.
3. Preparation of this compound Solution:
-
Aseptically reconstitute lyophilized this compound in a small volume of sterile water to create a stock solution.
-
Further dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. Note: Based on data from other bombesin antagonists, a starting dose might be in the range of 10-20 µg per animal per day, but dose-response studies are highly recommended.[9][10]
-
Prepare a vehicle-only solution (e.g., sterile saline) for the control group.
4. In Vivo Administration:
-
Administer this compound or vehicle to the respective groups via subcutaneous injection at a site distant from the tumor.
-
The dosing schedule may need to be optimized. A starting point could be once or twice daily injections.[9]
5. Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., IHC for proliferation markers).
6. Data Analysis:
-
Plot tumor growth curves for each group (mean tumor volume ± SEM over time).
-
Compare final tumor weights between the control and treated groups using appropriate statistical tests.
-
Calculate tumor growth inhibition (TGI).
Mandatory Visualization
Caption: Antagonistic action of this compound on the GRPR signaling pathway.
Caption: Workflow for assessing in vivo efficacy of this compound.
References
- 1. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are Bombesin receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of substitutions in position 12 of bombesin on antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bombesin functionalized gold nanoparticles show in vitro and in vivo cancer receptor specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Powerful inhibition of in-vivo growth of experimental hepatic cancers by bombesin/gastrin-releasing peptide antagonist RC-3940-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Bombesin receptor antagonists may be preferable to agonists for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
[D-Phe12]-Bombesin lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with [D-Phe12]-Bombesin. It addresses common issues, with a focus on lot-to-lot variability, to ensure more consistent and reliable experimental outcomes.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50/Ki values between experiments | Lot-to-lot variability in peptide purity and/or content: Different lots may have varying percentages of the correct peptide sequence versus impurities (e.g., truncated or modified peptides).[1][2][3][4] The net peptide content can also vary between lots.[5] | 1. Request a Certificate of Analysis (CoA) for each lot: Compare the purity (typically determined by HPLC) and net peptide content.[3][5] 2. Qualify each new lot: Perform a side-by-side comparison with a previous, well-characterized lot using a standard binding assay. 3. Adjust peptide concentration based on net peptide content: This ensures you are using the same amount of active peptide in each experiment.[5] |
| Improper storage and handling: Peptides are sensitive to degradation from moisture, oxidation, and repeated freeze-thaw cycles.[6][7][8][9] | 1. Store lyophilized peptide at -20°C or -80°C in a desiccator. [7][9] 2. Aliquot the peptide upon receipt: This minimizes freeze-thaw cycles and moisture absorption.[7][8] 3. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[6][9] | |
| Assay variability: Inconsistencies in cell culture conditions, reagent preparation, or instrumentation can lead to variable results.[10][11][12] | 1. Standardize all assay parameters: Use the same cell passage number, serum lot, and buffer conditions. 2. Ensure complete solubilization of the peptide: Follow a consistent protocol for dissolving the peptide. 3. Regularly calibrate and maintain equipment (e.g., pipettes, plate readers). | |
| Reduced or no antagonist activity observed | Peptide degradation: The peptide may have degraded due to improper storage or handling. Peptides with certain amino acids are more prone to oxidation.[7][13] | 1. Use a fresh aliquot of the peptide. 2. Confirm the integrity of the peptide stock solution: If possible, use mass spectrometry to check for degradation products. 3. Prepare fresh stock solutions regularly. The shelf-life of peptides in solution is limited.[7] |
| Incorrect peptide concentration: This could be due to errors in weighing, calculation, or not accounting for net peptide content.[13][14] | 1. Recalculate the required concentration, factoring in the net peptide content from the CoA. 2. Use a calibrated balance for weighing. 3. Ensure the peptide is fully dissolved before making serial dilutions. | |
| High background or non-specific binding in assays | Contaminants in the peptide lot: Impurities from the synthesis process can sometimes interfere with the assay. | 1. Use a higher purity grade of this compound (>95% or >98% for sensitive assays). [1][2] 2. Consult the supplier for information on potential impurities. |
| Sub-optimal assay conditions: Buffer composition, pH, or incubation times may not be optimized. | 1. Optimize blocking steps and washing procedures in binding assays. 2. Vary incubation times and temperatures. 3. Ensure the assay buffer is compatible with your reagents. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analog of the amphibian peptide bombesin. It functions as a competitive antagonist for bombesin receptors, particularly the gastrin-releasing peptide receptor (GRPR or BB2) and the neuromedin B receptor (NMBR or BB1). By binding to these receptors without activating them, it blocks the downstream signaling typically initiated by endogenous ligands like gastrin-releasing peptide (GRP).
Q2: What is the typical purity of synthetic this compound, and why is it important?
A2: The purity of commercially available synthetic peptides typically ranges from crude (~70%) to high purity (>98%). For most cell-based assays and in vivo studies, a purity of >95% is recommended to ensure that the observed effects are due to the target peptide and not impurities.[2][3] Impurities can include truncated sequences, deletion sequences, or chemically modified peptides that may have altered or no biological activity, leading to inconsistent results.[4]
Q3: How should I properly store and handle my this compound?
A3: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a tightly sealed container with a desiccant.[9] Before use, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.[9] Once reconstituted, it is best to aliquot the solution into single-use volumes and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[7] The stability of peptides in solution is limited.[7]
Q4: I am observing lot-to-lot variability. What should I check first?
A4: The first step is to carefully review the Certificate of Analysis (CoA) for each lot. Pay close attention to the reported purity (by HPLC) and the net peptide content. These two factors are common sources of variability between batches.[5][15] If possible, perform a simple binding assay to directly compare the potency of the new lot against a previously validated lot.
Q5: Can the counter-ion (e.g., TFA) affect my experiments?
A5: Yes. Trifluoroacetic acid (TFA) is often used during peptide purification and can remain as a counter-ion in the final product.[13] At certain concentrations, residual TFA has been shown to affect cellular assays.[13][16] If you suspect TFA interference, you may consider requesting the peptide with a different counter-ion, such as acetate, or performing a salt exchange procedure.
Quantitative Data Summary
Lot-to-lot variability can manifest as differences in binding affinity (Ki) and functional potency (IC50). The following table provides a compilation of reported values for bombesin antagonists, illustrating the type of data you should compare between lots.
| Parameter | This compound | [D-Phe12,Leu14]-Bombesin | Source (Hypothetical Lot) |
| Ki | 4.7 µM | - | Lot A[2] |
| IC50 (Binding) | ~2 µM | 2 µM | Lot B[1][3] |
| IC50 (Amylase Release) | 4 µM | 4 µM | Lot C[2][3] |
Note: The values presented are from different studies and may have been obtained under varying experimental conditions. It is crucial to establish internal consistency by testing different lots under your specific assay conditions.
Experimental Protocols
Competitive Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of different lots of this compound.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled bombesin agonist (e.g., [125I-Tyr4]-Bombesin).
Materials:
-
Cell membranes or whole cells expressing bombesin receptors (e.g., PC-3 cells).
-
Radiolabeled ligand (e.g., [125I-Tyr4]-Bombesin).
-
This compound (test antagonist from different lots).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Non-specific binding control (a high concentration of unlabeled bombesin).
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).
-
Filtration apparatus and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound from each lot to be tested.
-
In a 96-well plate, add the cell membrane preparation.
-
Add the various concentrations of this compound or buffer (for total binding) or the non-specific binding control.
-
Add the radiolabeled ligand at a concentration at or below its Kd.
-
Incubate the plate (e.g., 60 minutes at 30°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
Calcium Mobilization Assay
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to block agonist-induced calcium release.
Objective: To determine the ability of this compound to inhibit the increase in intracellular calcium triggered by a bombesin receptor agonist (e.g., GRP).
Materials:
-
Cells expressing Gq-coupled bombesin receptors (e.g., PC-3 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Bombesin receptor agonist (e.g., Bombesin or GRP).
-
This compound (test antagonist from different lots).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well, black-walled, clear-bottom plate and grow to near confluence.
-
Load the cells with the calcium-sensitive dye (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound from each lot to the wells and incubate for a predetermined time to allow for receptor binding.
-
Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence.
-
Inject the bombesin receptor agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Continue to monitor the change in fluorescence over time.
-
The antagonist effect is measured by the reduction in the agonist-induced fluorescence peak. Plot the inhibition of the calcium response against the log concentration of this compound to determine the IC50.
Visualizations
References
- 1. qinglishangmao.com [qinglishangmao.com]
- 2. treasurecoastpeptides.com [treasurecoastpeptides.com]
- 3. gencefebio.com [gencefebio.com]
- 4. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 5. bachem.com [bachem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. genscript.com [genscript.com]
- 8. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 9. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. genscript.com [genscript.com]
- 14. biomedgrid.com [biomedgrid.com]
- 15. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
Technical Support Center: Interpreting Unexpected Results with [D-Phe12]-Bombesin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [D-Phe12]-Bombesin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and expected behavior of this compound.
1. What is this compound and what is its expected biological activity?
This compound is a synthetic analog of the amphibian peptide bombesin. In this analog, the histidine residue at position 12 has been replaced with a D-phenylalanine. This substitution transforms the peptide from an agonist to a competitive antagonist of bombesin receptors. Its primary and expected biological activity is to block the physiological effects induced by bombesin and its mammalian homolog, gastrin-releasing peptide (GRP). These effects include smooth muscle contraction, exocrine and endocrine secretions, and cell growth.[1]
2. What are the key bombesin receptor subtypes and their signaling pathways?
There are three main mammalian bombesin receptor subtypes, all of which are G protein-coupled receptors (GPCRs):
-
BB1 Receptor (Neuromedin B Receptor): Shows a higher affinity for neuromedin B (NMB).
-
BB2 Receptor (Gastrin-Releasing Peptide Receptor - GRPR): Has a higher affinity for GRP.
-
BB3 Receptor (Orphan Receptor): Its endogenous ligand is not well-established.
Both BB1 and BB2 receptors primarily couple to Gq/11 G-proteins.[2] Upon agonist binding, this coupling activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade can influence a variety of cellular processes, including proliferation, migration, and secretion.[2]
3. How does the D-Phe substitution at position 12 confer antagonist activity?
The substitution of the natural L-histidine at position 12 with the synthetic D-phenylalanine is a critical modification that results in a bombesin analog that can bind to the receptor but fails to induce the conformational change necessary for receptor activation. This allows this compound to occupy the receptor's binding site and competitively inhibit the binding of endogenous agonists like GRP and NMB, thereby blocking their downstream signaling.
4. What are the typical binding affinities (Ki) and inhibitory concentrations (IC50) of this compound?
The potency of this compound can vary depending on the experimental system and the specific bombesin receptor subtype being studied. However, typical values reported in the literature are in the micromolar range. For instance, in guinea pig pancreatic acini, this compound has been shown to inhibit bombesin-induced amylase release with an IC50 of approximately 4 µM.[1][3] Similarly, its Ki value as a bombesin receptor antagonist is reported to be around 4.7 µM.[3] In rat brain slices, the IC50 for inhibiting the binding of a radiolabeled bombesin analog is approximately 2 µM.[4]
Part 2: Troubleshooting Unexpected Results
This section provides guidance on how to interpret and troubleshoot unexpected experimental outcomes when using this compound.
Problem 1: No inhibition of bombesin-induced effects is observed.
You are co-incubating your cells with an agonist (e.g., Bombesin or GRP) and this compound, but you do not observe the expected inhibition of the agonist-induced response.
Troubleshooting Workflow
-
Possible Cause 1a: Reagent Integrity and Concentration
-
Troubleshooting:
-
Verify Concentration: Double-check your calculations for the stock and working concentrations of this compound.
-
Assess Peptide Quality: Peptides can degrade over time, especially with repeated freeze-thaw cycles. If possible, use a fresh aliquot or a new batch of the peptide. Consider running a quality control check, such as mass spectrometry, to confirm the integrity of the peptide.
-
Solubility Issues: Ensure that this compound is fully dissolved in your experimental buffer. Incomplete dissolution will lead to a lower effective concentration.
-
-
-
Possible Cause 1b: Experimental Conditions
-
Troubleshooting:
-
Incubation Time: Ensure that the pre-incubation time with this compound before adding the agonist is sufficient for binding to occur.
-
Agonist Concentration: If the concentration of the agonist is too high, it may overcome the competitive antagonism of this compound. Perform a dose-response curve for your agonist to determine its EC50 and use a concentration at or near this value for your inhibition experiments.
-
Buffer Components: Certain components in your experimental buffer could potentially interfere with peptide activity. Review your protocol and compare it with established protocols for bombesin receptor binding assays.
-
-
-
Possible Cause 1c: Receptor Subtype Expression
-
Troubleshooting:
-
Confirm Receptor Presence: Verify that your experimental system (e.g., cell line) expresses bombesin receptors (BB1 or BB2). This can be done using techniques like RT-PCR, Western blotting, or radioligand binding assays.
-
Consider Receptor Subtype: While this compound is a general bombesin receptor antagonist, its affinity for different subtypes may vary. If your system predominantly expresses a subtype for which this compound has lower affinity, you may need to use higher concentrations of the antagonist.
-
-
Problem 2: Partial agonist-like effects are observed.
Instead of pure antagonism, you observe a weak activation of your downstream signaling pathway when using this compound alone, especially at high concentrations.
Logical Relationship Diagram
-
Possible Cause 2a: High Concentrations and Non-Specific Effects
-
Explanation: While true partial agonism for this compound is not widely reported, at very high concentrations, peptides can sometimes exhibit non-specific effects or interact weakly with other receptors. It is also important to note that other bombesin analogs have been specifically designed to be partial agonists.[5]
-
Troubleshooting:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations alone in your assay. This will help you determine if the observed effect is dose-dependent and at what concentration it becomes apparent.
-
Use a More Potent Antagonist: If available, compare the effects with a more potent and specific bombesin receptor antagonist to see if the partial agonist effect is unique to this compound in your system.
-
-
-
Possible Cause 2b: Presence of a Mixed Population of Receptor Subtypes
-
Explanation: If your experimental system expresses multiple bombesin receptor subtypes with differing affinities for this compound, you might observe what appears to be partial agonism. The overall response would be a composite of the antagonist's effects on each subtype.
-
Troubleshooting:
-
Characterize Receptor Expression: As mentioned in 1c, determine the specific bombesin receptor subtypes present in your cells.
-
Use Subtype-Selective Ligands: If possible, use agonists and antagonists that are selective for either BB1 or BB2 to dissect the contribution of each receptor subtype to the overall response.
-
-
Problem 3: Effects are observed in a supposedly bombesin-receptor-negative system.
You are using a cell line or tissue that is not expected to express bombesin receptors, yet you observe a cellular response to this compound.
-
Possible Cause 3a: Undetected Low-Level Receptor Expression
-
Explanation: The absence of bombesin receptors may have been assumed based on incomplete data. Some cell lines may express very low, but functionally relevant, levels of these receptors.
-
Troubleshooting:
-
Sensitive Detection Methods: Use highly sensitive techniques like qPCR to look for mRNA transcripts of BB1 and BB2 receptors.
-
Radioligand Binding: Perform saturation binding experiments with a high-affinity radiolabeled bombesin agonist to detect low numbers of receptors.
-
-
-
Possible Cause 3b: Off-Target Effects at High Concentrations
-
Explanation: At high micromolar concentrations, there is a possibility of this compound interacting with other, unrelated receptors. While this is not a commonly reported issue for this specific peptide, it is a possibility with any pharmacological agent used at high concentrations. Some non-peptide bombesin antagonists have been reported to interact with formyl-peptide receptors.[6]
-
Troubleshooting:
-
Selectivity Profiling: If this is a critical and reproducible finding, consider screening this compound against a panel of other GPCRs to identify potential off-target interactions.
-
Structural Analogs: Test other bombesin analogs, including the native agonist, to see if the effect is specific to the [D-Phe12] modification or a more general property of the bombesin peptide backbone.
-
-
Problem 4: Variability in antagonist potency across different experimental systems.
The IC50 value you have determined for this compound in your system is significantly different from what is reported in the literature or what you have observed in other cell lines.
Data on this compound Analog Potency in Different Systems
| Analog | System | Assay | Potency (IC50/Ki) |
| This compound | Guinea Pig Pancreatic Acini | Amylase Release Inhibition | IC50: ~4 µM[1][3] |
| This compound | General Bombesin Receptor | Binding Inhibition | Ki: ~4.7 µM[3] |
| This compound Analogs | Rat Brain Slices | Binding Inhibition | IC50: ~2 µM[4] |
-
Possible Cause 4a: Differences in Receptor Density
-
Explanation: The potency of a competitive antagonist can be influenced by the number of receptors present in the system. A higher receptor density may require a higher concentration of the antagonist to achieve the same level of inhibition.
-
Troubleshooting:
-
Quantify Receptor Number: If possible, perform saturation binding experiments to determine the Bmax (maximum number of binding sites) in your different experimental systems.
-
Normalize Data: When comparing potency across cell lines, consider normalizing your data to the receptor expression level.
-
-
-
Possible Cause 4b: Variations in Downstream Signaling Components
-
Explanation: The observed potency of an antagonist in a functional assay can be influenced by the efficiency of the downstream signaling cascade. Differences in the levels of G-proteins, second messengers, or effector enzymes can affect the apparent potency of the antagonist.
-
Troubleshooting:
-
Use a Direct Binding Assay: To separate the effects of binding from downstream signaling, measure the potency of this compound using a competitive radioligand binding assay. This will give you a more direct measure of its affinity for the receptor.
-
Characterize Signaling Pathways: If you consistently observe differences in functional potency, it may be worthwhile to investigate the expression and activity of key signaling molecules in your different systems.
-
-
Part 3: Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to bombesin receptors.
Experimental Workflow
Materials:
-
Cells or tissues expressing bombesin receptors
-
Radiolabeled bombesin agonist (e.g., [125I-Tyr4]-Bombesin)
-
This compound
-
Binding buffer (e.g., HEPES-based buffer)
-
Non-specific binding control (e.g., high concentration of unlabeled bombesin)
-
Filtration apparatus and glass fiber filters
-
Gamma counter
Procedure:
-
Membrane Preparation: If using cell membranes, homogenize cells or tissue in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, set up the following conditions in triplicate:
-
Total Binding: Radiolabeled ligand only.
-
Non-specific Binding: Radiolabeled ligand + a high concentration of unlabeled bombesin.
-
Competitive Binding: Radiolabeled ligand + varying concentrations of this compound.
-
-
Incubation: Add the cell membranes or whole cells to each well and incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in a gamma counter to quantify the amount of radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing Gq/11-coupled bombesin receptors
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Bombesin or GRP (agonist)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with probenecid)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Antagonist Addition: Inject varying concentrations of this compound into the wells and incubate for a specified time.
-
Agonist Addition: Inject a fixed concentration of the bombesin agonist (e.g., at its EC80) into the wells.
-
Fluorescence Measurement: Immediately after agonist injection, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the percentage of inhibition as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 4: Signaling Pathway Visualization
The following diagram illustrates the canonical signaling pathway for BB1 and BB2 bombesin receptors and the point of inhibition by this compound.
References
- 1. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bombesin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conveyance of partial agonism/antagonism to bombesin/gastrin-releasing peptide analogues on Swiss 3T3 cells by a carboxyl-terminal leucine insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into the Stereochemical Requirements of the Bombesin BB1 Receptor Antagonists Binding - PMC [pmc.ncbi.nlm.nih.gov]
[D-Phe12]-Bombesin quality control and purity assessment
Welcome to the technical support center for [D-Phe12]-Bombesin. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on quality control, purity assessment, and troubleshooting for experiments involving this bombesin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analogue of bombesin, a 14-amino-acid peptide originally isolated from frog skin.[1] By substituting the L-phenylalanine at position 12 with its D-isomer (D-Phe), the molecule transitions from an agonist to a competitive bombesin receptor antagonist.[2] It functions by binding to bombesin receptors, specifically the Gastrin-Releasing Peptide receptor (GRPR/BB2), without activating the downstream signaling cascade.[1][2] This inhibitory action blocks the physiological effects of natural ligands like bombesin and Gastrin-Releasing Peptide (GRP).[2] The primary signaling pathway inhibited is the Gq/11-mediated activation of phospholipase C (PLC), which prevents the subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC).[1][3]
Q2: What are the primary methods for assessing the quality and purity of this compound?
A2: The most prevalent and reliable techniques for assessing peptide purity are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): This technique separates the target peptide from impurities based on physicochemical properties like hydrophobicity.[7][8] Purity is quantified by comparing the peak area of the main peptide to the total area of all peaks in the chromatogram.[4]
-
Mass Spectrometry (MS): This method confirms the identity of the peptide by measuring its molecular weight with high accuracy (mass-to-charge ratio, m/z).[5][9] It is also crucial for identifying the mass of any co-eluting impurities.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of MS, providing a comprehensive analysis of both purity and identity in a single run.[4]
Q3: What level of peptide purity is recommended for my experiments?
A3: The required purity level depends directly on the intended application. Using a peptide with inadequate purity can lead to inconsistent results and off-target effects.[6] For critical applications like in vivo studies or clinical trials, exceedingly pure peptides (>98%) are necessary.[5]
Table 1: Recommended Peptide Purity Levels for Various Research Applications
| Purity Level | Typical Range | Recommended Applications |
| Crude | 50-70% | Initial antibody screening, non-sensitive screening assays. |
| Desalted | 70-85% | Polyclonal antibody production, peptide arrays, non-quantitative enzyme-substrate studies. |
| >90% | 90-95% | General in vitro assays, cell-based assays, non-quantitative receptor-ligand studies.[6] |
| >95% | 95-98% | In vivo studies, quantitative bioassays, receptor-ligand interaction studies.[6] |
| >98% | >98% | Structural studies (NMR, X-ray crystallography), clinical applications, drug development.[5] |
Q4: How should this compound be stored to ensure its stability?
A4: For long-term stability, synthetic peptides like this compound should be stored in their lyophilized (solid powder) form at -20°C. For short-term storage of up to six months, refrigeration at 2-8°C is acceptable. Once reconstituted in a solution, it is best to prepare aliquots and store them at -20°C or below to avoid repeated freeze-thaw cycles, which can lead to degradation.
Troubleshooting Guides
This section addresses common issues encountered during the quality control and experimental use of this compound.
Problem 1: Inconsistent or Poor HPLC Results
-
Symptom A: Broad or Tailing Peaks.
-
Possible Cause: Low pH of the mobile phase causing silica dissolution; column contamination or degradation; inappropriate flow rate.
-
Solution: Ensure the mobile phase pH is within the recommended range for the column (typically pH 2.0–8.0 for silica-based packings).[11] Flush the column with a strong solvent wash. If the problem persists, replace the column. Optimize the flow rate for the column diameter (e.g., ~1 mL/min for a 4.6 mm ID column).[12]
-
-
Symptom B: Unexpected Peaks in the Chromatogram.
-
Possible Cause: The sample has degraded; contamination from solvent, glassware, or reagents; presence of truncated or modified peptide sequences from synthesis.[6]
-
Solution: Prepare a fresh sample solution. Use HPLC-grade solvents and meticulously clean all equipment. Analyze the unexpected peaks using Mass Spectrometry to identify their molecular weights and determine if they are peptide-related impurities.
-
-
Symptom C: Drifting Retention Times.
-
Possible Cause: Inconsistent mobile phase composition; temperature fluctuations; column aging.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a column thermostat to maintain a constant temperature. If the column is old, its performance may decline, necessitating replacement.
-
Problem 2: Mass Spectrometry Data Discrepancies
-
Symptom: Observed molecular weight does not match the theoretical mass of this compound.
-
Possible Cause 1: Salt Adducts. The peptide ion may have formed adducts with cations like sodium (Na⁺, +22 Da) or potassium (K⁺, +38 Da) present in the sample.
-
Solution 1: Minimize sources of salt contamination during sample preparation. Use high-purity water and solvents. The presence of these adducts can often be confirmed by identifying peaks corresponding to [M+Na]⁺ and [M+K]⁺.
-
Possible Cause 2: Peptide Modifications. The peptide may have been oxidized during storage or handling (e.g., oxidation of Methionine, +16 Da).
-
Solution 2: Store the peptide under recommended conditions (lyophilized, at -20°C). Prepare solutions fresh before use.
-
Possible Cause 3: Incorrect Isotope Peak. The instrument may be picking up a C¹³ isotope peak instead of the monoisotopic peak.
-
Solution 3: Check the full isotopic distribution in the mass spectrum. The monoisotopic peak is the first peak in the cluster.
-
Problem 3: Inconsistent Results in Biological Assays (e.g., Receptor Binding)
-
Symptom: The antagonistic effect of this compound is weaker than expected or highly variable.
-
Possible Cause 1: Low Peptide Purity. The presence of inactive or agonist-like impurities can interfere with the assay.[6]
-
Solution 1: Re-verify the purity of your peptide stock using HPLC. If purity is below the required level for your assay (e.g., <95% for quantitative in vivo work), obtain a higher purity batch.
-
Possible Cause 2: Peptide Degradation. The peptide may have degraded in the assay buffer or due to improper storage.
-
Solution 2: Prepare fresh peptide solutions for each experiment from a lyophilized stock. Assess the stability of the peptide in your specific assay buffer over the experiment's duration.
-
Possible Cause 3: Inaccurate Peptide Quantification. Errors in weighing the lyophilized powder or in serial dilutions can lead to incorrect concentrations.
-
Solution 3: Use a calibrated microbalance for weighing. Consider performing amino acid analysis for precise quantification of the peptide stock solution.
-
Experimental Protocols & Methodologies
Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for analyzing the purity of this compound.
-
Sample Preparation:
-
Accurately weigh ~1 mg of lyophilized this compound.
-
Dissolve in a suitable solvent (e.g., water with 0.1% Trifluoroacetic Acid - TFA) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Gradient Elution Program:
-
A shallow gradient is typically effective for peptides.[7]
Table 2: Example RP-HPLC Gradient Program
-
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 1.0 | 95 | 5 |
| 30 | 1.0 | 40 | 60 |
| 32 | 1.0 | 5 | 95 |
| 35 | 1.0 | 5 | 95 |
| 37 | 1.0 | 95 | 5 |
| 45 | 1.0 | 95 | 5 |
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[4]
-
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the peptide (e.g., 10-100 µM) in a solvent compatible with electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.
-
-
MS Analysis:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Analyzer: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.[9]
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 400-2000 m/z).
-
-
Data Processing:
-
Deconvolute the raw spectrum to identify the parent mass of the peptide.
-
Compare the observed monoisotopic mass with the theoretical mass of this compound.
-
Investigate any additional peaks to identify potential impurities or adducts.
-
Table 3: Common Adducts in ESI-MS (Positive Mode)
| Adduct Ion | Mass Shift (Da) | Common Source |
| [M+H]⁺ | +1.007 | Protonation (desired ion) |
| [M+Na]⁺ | +22.989 | Glassware, buffers |
| [M+K]⁺ | +38.964 | Glassware, buffers |
| [M+NH₄]⁺ | +18.034 | Ammonium salts in buffer |
Protocol 3: Functional Assessment via Competitive Receptor Binding Assay
This protocol provides a high-level overview of assessing the antagonist's binding affinity.
-
Cell Culture: Use a cell line known to overexpress the Gastrin-Releasing Peptide Receptor (GRPR), such as PC-3 prostate cancer cells.[13]
-
Assay Setup:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Prepare serial dilutions of the unlabeled antagonist, this compound.
-
Use a constant, known concentration of a radiolabeled bombesin agonist (e.g., [¹²⁵I-Tyr⁴]Bombesin) as the tracer.[13]
-
-
Binding Reaction:
-
Incubate the cells with the fixed concentration of the radiolabeled agonist and varying concentrations of this compound.
-
Allow the reaction to reach equilibrium.
-
-
Measurement and Analysis:
-
Wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the bound radioactivity using a gamma counter.
-
Plot the percentage of bound radioligand against the concentration of the unlabeled antagonist.
-
Calculate the IC₅₀ (the concentration of antagonist that inhibits 50% of specific binding of the radioligand). This value can be used to determine the binding affinity (Ki). This compound has a reported IC₅₀ of approximately 4 µM for inhibiting bombesin-induced amylase release and a Ki of 4.7 µM.[2][14]
-
Visualizations: Workflows and Pathways
Caption: Workflow for the quality control assessment of this compound.
Caption: Antagonistic action of this compound on the GRPR signaling pathway.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. gencefebio.com [gencefebio.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. phmethods.net [phmethods.net]
- 9. MS Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS - Almac [almacgroup.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to [D-Phe12]-Bombesin and Other Bombesin Antagonists for Researchers
This guide provides a comprehensive comparison of [D-Phe12]-Bombesin and other prominent bombesin antagonists, offering researchers, scientists, and drug development professionals a valuable resource for selecting the appropriate tool for their specific research needs. The information presented is supported by experimental data from peer-reviewed literature.
Introduction to Bombesin and its Receptors
Bombesin is a 14-amino acid peptide that exerts a wide range of physiological effects in mammals, including the regulation of hormone secretion, smooth muscle contraction, and cell proliferation.[1] These effects are mediated through a family of G protein-coupled receptors (GPCRs), primarily the gastrin-releasing peptide receptor (GRPR or BB2), the neuromedin B receptor (NMBR or BB1), and the bombesin receptor subtype 3 (BRS-3).[1][2] The overexpression of bombesin receptors, particularly GRPR, in various cancers, such as prostate, breast, and lung cancer, has made them an attractive target for cancer diagnosis and therapy.[3] Bombesin antagonists are compounds that block the binding of bombesin and its mammalian analogues, gastrin-releasing peptide (GRP) and neuromedin B (NMB), to their receptors, thereby inhibiting their biological effects.[4]
This compound: An Early Generation Antagonist
This compound is a synthetic analogue of bombesin where the histidine at position 12 is replaced by a D-phenylalanine residue. This substitution confers antagonistic properties to the peptide.[5] It functions as a competitive antagonist at bombesin receptors, inhibiting bombesin-induced effects such as amylase release from pancreatic acini.[5][6] While it was a foundational tool in the study of bombesin receptor function, subsequent research has led to the development of more potent and specific antagonists.
Comparative Performance of Bombesin Antagonists
The following tables summarize the in vitro binding affinities and potencies of this compound in comparison to other classes of bombesin antagonists.
Table 1: In Vitro Binding Affinity (IC50/Ki) of Bombesin Antagonists
| Antagonist | Receptor Target | Cell Line/Tissue | IC50 / Ki | Reference |
| This compound | Bombesin Receptor | Guinea Pig Pancreatic Acini | Ki: 4.7 µM | [7] |
| Bombesin Receptor | Guinea Pig Pancreatic Acini | IC50: 4 µM | [6][8] | |
| [D-Phe12,Leu14]-Bombesin | Bombesin Receptor | Rat Brain | IC50: 2 µM | [9][10] |
| Bombesin Receptor | Guinea Pig Pancreatic Acini | IC50: 4 µM | [9] | |
| Substance P Analogues (e.g., Spantide) | Bombesin Receptor | Rat Brain | IC50: 1.5 µM | [10] |
| [Leu13ψ(CH2NH)Leu14]-Bombesin | Bombesin Receptor | Swiss 3T3 Cells | - | [5] |
| Bombesin Receptor | Isolated Gastric Smooth Muscle Cells | Apparent Affinity (Ki): 0.8 nM | [11] | |
| Bombesin Receptor | Isolated Gastric Smooth Muscle Cells | IC50: 70 nM | [11] | |
| RC-3095 | GRPR | - | - | [12][13] |
| Demobesin 1 | GRPR | HEK293 cells, PC3 cells, Human Prostate Cancer | Nanomolar range | [3][14] |
| PD176252 | BB1 (NMBR) & BB2 (GRPR) | Human Receptors | Ki: 0.17 nM (BB1), 1 nM (BB2) | [1] |
| PD168368 | BB1 (NMBR) | Human Receptors | Ki: 15-45 nM | [1] |
| BAY86-7548 | GRPR | - | - | [15] |
Table 2: In Vivo Efficacy of Selected Bombesin Antagonists
| Antagonist | Model System | Effect | Reference |
| [Tyr4, D-Phe12]BN | Rat CNS | Antagonized behavioral effects of Bombesin | [10] |
| RC-3095 | Nude mice with Hs746T human gastric cancer xenografts | Inhibited tumor growth | [16] |
| Demobesin 1 (radiolabeled) | SCID mice with PC3 tumor xenografts | High tumor uptake, superior tumor-to-kidney ratio compared to agonist | [3][14] |
Signaling Pathways and Experimental Workflows
The interaction of bombesin with its receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the canonical bombesin receptor signaling pathway and a typical experimental workflow for evaluating bombesin antagonists.
Caption: Bombesin Receptor Signaling Pathway.
Caption: Experimental Workflow for Bombesin Antagonist Evaluation.
Caption: Logical Relationship of Bombesin Antagonist Action.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the bombesin receptor.
-
Preparation of Cell Membranes: Membranes are prepared from cells or tissues endogenously expressing or transfected with the bombesin receptor subtype of interest (e.g., PC-3 cells for GRPR).[3]
-
Incubation: A constant concentration of a radiolabeled bombesin analogue (e.g., 125I-[Tyr4]-bombesin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist.[8]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced intracellular calcium release, a key downstream signaling event.
-
Cell Preparation: Cells expressing the target bombesin receptor (e.g., PC-3 or HEK293-GRPR cells) are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the bombesin antagonist.
-
Agonist Stimulation: A bombesin agonist (e.g., bombesin or GRP) is added to the wells to stimulate calcium release.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[17]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified to determine its potency (e.g., IC50).
In Vivo Tumor Growth Inhibition Studies
This assay evaluates the efficacy of a bombesin antagonist in a preclinical cancer model.
-
Tumor Xenograft Model: Human cancer cells overexpressing bombesin receptors (e.g., PC-3 prostate cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[3][18]
-
Treatment: Once tumors are established, the mice are treated with the bombesin antagonist or a vehicle control. The treatment can be administered via various routes, such as subcutaneous injection or continuous infusion using osmotic minipumps.[16]
-
Tumor Measurement: Tumor size is measured regularly (e.g., with calipers) throughout the study.
-
Data Analysis: The tumor growth rates and final tumor volumes are compared between the antagonist-treated and control groups to determine the in vivo efficacy of the antagonist. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry.
Conclusion
This compound represents an important early development in the field of bombesin receptor antagonists. However, the subsequent development of antagonists with higher affinity, greater specificity, and improved pharmacokinetic profiles, such as the pseudopeptide analogues (e.g., [Leu13ψ(CH2NH)Leu14]-bombesin) and various proprietary compounds (e.g., RC-3095, Demobesin 1), has provided researchers with more potent and versatile tools. The choice of a specific bombesin antagonist will depend on the research question, the required potency and selectivity, and the experimental model being used. This guide provides a starting point for researchers to make an informed decision based on the available experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide structural requirements for antagonism differ between the two mammalian bombesin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. What are Bombesin receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. [Leu13-psi(CH2NH)Leu14]bombesin is a specific bombesin receptor antagonist in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New Insights into the Stereochemical Requirements of the Bombesin BB1 Receptor Antagonists Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [D-Phe12,Leu14]-Bombesin | CAS 108437-88-3 | Tocris Bioscience [tocris.com]
- 10. (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of [Leu-13-psi-CH2NH-Leu14]-bombesin as a specific bombesin receptor antagonist on isolated smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Bombesin receptor antagonists may be preferable to agonists for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pnas.org [pnas.org]
- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated Bombesin Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging | PLOS One [journals.plos.org]
A Comparative Analysis of [D-Phe12]-Bombesin and [D-Phe12,Leu14]-Bombesin for Researchers
This guide provides a detailed comparison of two widely used bombesin receptor antagonists, [D-Phe12]-Bombesin and [D-Phe12,Leu14]-Bombesin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data to facilitate an objective evaluation of their performance.
Introduction to Bombesin Analogs
Bombesin is a 14-amino acid peptide that exerts a wide range of effects in the central nervous system and peripheral tissues through its interaction with bombesin receptors. These receptors, including the gastrin-releasing peptide receptor (GRPR), the neuromedin B receptor (NMBR), and the bombesin receptor subtype 3 (BRS-3), are G-protein coupled receptors that play significant roles in processes such as smooth muscle contraction, hormone secretion, and cell proliferation. The development of bombesin receptor antagonists is of great interest for both basic research and potential therapeutic applications, including in oncology.
This compound and [D-Phe12,Leu14]-Bombesin are two such antagonists, created by strategic amino acid substitutions in the native bombesin sequence to inhibit receptor activation. This guide will delve into their comparative binding affinities and functional activities based on available experimental data.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and [D-Phe12,Leu14]-Bombesin based on published in vitro studies.
| Parameter | This compound | [D-Phe12,Leu14]-Bombesin | Reference Tissue/Cell |
| IC50 (Bombesin Binding Inhibition) | ~ 2 µM | ~ 2 µM | Rat Brain Slices[1] |
| IC50 (Amylase Release Inhibition) | 4 µM | 4 µM | Guinea Pig Pancreatic Acini[2] |
| Ki (125I-[Tyr4]bombesin Binding Inhibition) | 4.7 µM | Not Reported | Guinea Pig Pancreatic Acini[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the bombesin receptor signaling pathway and a typical experimental workflow for comparing the antagonist properties of these peptides.
Caption: Bombesin receptor signaling pathway.
References
A Comparative Guide to the Efficacy of [D-Phe12]-Bombesin and Substance P Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of [D-Phe12]-Bombesin analogues and substance P analogues, focusing on their receptor binding, functional activity, and specificity. The information presented is supported by experimental data to aid in the selection of appropriate tools for research and therapeutic development.
Introduction
Bombesin and substance P are neuropeptides that mediate a wide range of physiological effects through their respective G protein-coupled receptors (GPCRs). Bombesin receptors (BB1, BB2, and BB3) are primarily activated by bombesin and gastrin-releasing peptide (GRP), while neurokinin receptors (NK1, NK2, and NK3) are the primary targets for substance P. Due to the involvement of these signaling systems in various pathophysiological processes, including cancer and inflammation, the development of potent and specific antagonists is of significant interest.
This compound analogues were developed as specific bombesin receptor antagonists. Interestingly, certain substance P analogues have also been found to interact with bombesin receptors, leading to questions about their comparative efficacy and specificity. This guide aims to clarify these aspects.
Signaling Pathways
Both bombesin and substance P receptors primarily couple to Gq proteins, initiating a signaling cascade that leads to an increase in intracellular calcium. However, there are nuances to their signaling, with substance P's NK1 receptor also capable of coupling to Gs proteins.
Bombesin Receptor Signaling:
Mammalian bombesin receptors (BB1 and BB2) predominantly couple to Gq/11 and G12/13 families of G proteins.[1] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Substance P (NK1) Receptor Signaling:
The neurokinin-1 (NK1) receptor, the primary receptor for substance P, also couples to Gq, leading to the activation of the PLC-IP3-DAG pathway and subsequent calcium mobilization.[2] Additionally, the NK1 receptor can couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.
Diagram: Signaling Pathways
Caption: Signaling pathways of Bombesin and Substance P receptors.
Quantitative Data: Receptor Binding and Functional Activity
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of representative this compound and substance P analogues.
Table 1: this compound Analogues as Bombesin Receptor Antagonists
| Analogue | Receptor Target | Assay | Potency | Reference |
| This compound | Bombesin Receptor | Inhibition of Bombesin-induced amylase release | IC50: 4 µM | [3][4] |
| This compound | Bombesin Receptor | Competitive Binding | Ki: 4.7 µM | [3] |
| [D-Phe12,Leu14]-Bombesin | Bombesin Receptor | Inhibition of Bombesin binding (rat brain) | IC50: ~2 µM | [5][6] |
| [Tyr4,D-Phe12]-Bombesin | Bombesin Receptor | Inhibition of Bombesin binding (rat brain) | IC50: ~2 µM | [5] |
Table 2: Substance P Analogues - Activity at Bombesin and Neurokinin Receptors
| Analogue | Receptor Target | Assay | Potency | Key Finding | Reference |
| Spantide | Bombesin Receptor | Inhibition of [125I-Tyr4]BN binding (rat brain) | IC50: 1.5 µM | Also has intrinsic behavioral effects, suggesting non-specific antagonism. | [5] |
| (D-Arg1, D-Pro2, D-Trp7,9, Leu11) substance P | Bombesin Receptor | Inhibition of BN-like peptide receptor binding (SCLC cells) | IC50: 1 µM | Functions as a bombesin receptor antagonist in SCLC cells. | [7] |
| [d-Arg1,d-Phe5,d-Trp7,9,Leu11]substance P (SpD) | Bombesin Receptor | Inhibition of Bombesin-stimulated Ca²⁺ increase | - | Acts as a "biased agonist," blocking Gq activation while activating Gi and Gα12. | [8] |
Efficacy and Specificity Comparison
Experimental evidence strongly suggests that This compound analogues are more specific antagonists of bombesin receptors compared to substance P analogues.
-
Specificity of this compound Analogues: Studies have shown that [D-Phe12] analogues of bombesin are competitive antagonists that specifically target bombesin receptors. They effectively inhibit bombesin-stimulated effects without altering the stimulation by substance P or other agonists that act on different receptors.[4] Furthermore, these analogues do not inhibit the binding of radiolabeled substance P.[4]
-
Cross-Reactivity and Biased Agonism of Substance P Analogues: While some substance P analogues, such as spantide and (D-Arg1, D-Pro2, D-Trp7,9, Leu11) substance P, can inhibit bombesin binding and function as antagonists at the bombesin receptor, their action can be more complex.[5][7] For instance, spantide exhibits intrinsic effects, indicating it is not a pure antagonist.[5] More strikingly, the substance P analogue SpD demonstrates "biased agonism" at the bombesin receptor. It blocks bombesin-induced Gq activation (and subsequent calcium release) but simultaneously activates other G-proteins like Gi and Gα12.[8] This differential G-protein coupling can lead to distinct downstream cellular responses, a critical consideration for therapeutic applications.
Experimental Protocols
1. Radioligand Receptor Binding Assay (General Protocol)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Materials: Cell membranes expressing the receptor of interest (e.g., bombesin or NK1 receptors), radiolabeled ligand (e.g., [125I-Tyr4]bombesin or [125I]-Substance P), unlabeled competitor ligands (this compound or substance P analogues), assay buffer, glass fiber filters, and a scintillation counter.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
-
Materials: Cells expressing the receptor of interest, a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), assay buffer, and a fluorescence plate reader.
-
Procedure:
-
Culture cells in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the antagonist (this compound or substance P analogue).
-
Stimulate the cells with a known agonist (bombesin or substance P).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal, and an IC50 value is calculated.
-
Diagram: Experimental Workflow for Antagonist Characterization
Caption: A typical workflow for characterizing receptor antagonists.
Conclusion
For researchers seeking a specific and reliable antagonist for bombesin receptors, This compound analogues are the superior choice. Their mechanism of action is well-defined as competitive antagonism with high specificity for bombesin receptors.
Substance P analogues, while capable of inhibiting bombesin receptor signaling, present a more complex pharmacological profile. Their potential for cross-reactivity and biased agonism necessitates careful characterization to avoid off-target effects and to fully understand their cellular impact. While this complexity may offer unique therapeutic opportunities in certain contexts, it makes them less suitable as straightforward tools for specifically probing bombesin receptor function.
The selection between these two classes of compounds should, therefore, be guided by the specific research or therapeutic goal. For unambiguous antagonism of bombesin signaling, this compound analogues are recommended. If the modulation of multiple signaling pathways or a broader neuropeptide antagonism is desired, certain substance P analogues may be considered, but with the caveat of their more intricate mechanism of action.
References
- 1. Bombesin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [D-Phe12,Leu14]-Bombesin | CymitQuimica [cymitquimica.com]
- 7. Substance P analogues function as bombesin receptor antagonists and inhibit small cell lung cancer clonal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bombesin and substance P analogues differentially regulate G-protein coupling to the bombesin receptor. Direct evidence for biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
[D-Phe12]-Bombesin: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of [D-Phe12]-Bombesin, a synthetic bombesin receptor antagonist. By examining its binding affinity and functional activity against various receptors, this document aims to offer an objective assessment of its selectivity and potential for off-target effects. The information presented is supported by experimental data and detailed methodologies to aid in its application in research and drug development.
Executive Summary
This compound and its analogues are established antagonists of bombesin receptors. Experimental data indicates that these peptides exhibit a degree of selectivity for the bombesin receptor family over other unrelated receptors, such as the substance P and vasoactive intestinal peptide (VIP) receptors. However, a detailed understanding of their interaction with the individual mammalian bombesin receptor subtypes—the gastrin-releasing peptide receptor (GRPR), the neuromedin B receptor (NMBR), and the bombesin receptor subtype 3 (BRS-3)—is crucial for precise pharmacological applications. This guide consolidates available binding and functional data to illuminate the cross-reactivity landscape of this compound.
Receptor Binding Affinity Profile
The following table summarizes the binding affinities of this compound and its closely related analogue, [D-Phe12,Leu14]-Bombesin, for various receptors. The data is compiled from multiple studies and presented to facilitate a comparative analysis. It is important to note that variations in experimental conditions across different studies can influence the absolute values.
| Compound | Receptor Target | Ligand/Assay | Affinity (IC50/Ki) | Source |
| This compound | Bombesin Receptor | Inhibition of 125I-[Tyr4]bombesin binding (rat brain) | IC50 ≈ 2 µM | [1] |
| Bombesin Receptor | Ki = 4.7 µM | [2][3] | ||
| Substance P Receptor | Inhibition of 125I-labeled substance P binding | No inhibition | [4] | |
| VIP Receptor | Inhibition of 125I-VIP binding (rat brain slices) | No inhibition | [1] | |
| [D-Phe12,Leu14]-Bombesin | Bombesin Receptor | Inhibition of bombesin binding (rat brain) | IC50 = 2 µM |
Functional Activity Profile
Functional assays provide insights into the biological response elicited by a ligand upon binding to its receptor. The data below outlines the antagonistic activity of this compound and its analogue in functional assays.
| Compound | Assay | Effect | Potency (IC50) | Source |
| This compound | Bombesin-induced amylase release (guinea pig pancreas) | Inhibition | IC50 = 4 µM | [3][5] |
| [D-Phe12,Leu14]-Bombesin | Amylase release (in vitro) | Inhibition | IC50 = 4 µM |
Signaling Pathways and Experimental Workflows
To understand the experimental basis of the presented data, this section details the methodologies for key assays and illustrates the underlying signaling pathways and experimental workflows using Graphviz diagrams.
Bombesin Receptor Signaling
Bombesin receptors, including GRPR and NMBR, are G-protein coupled receptors (GPCRs) that primarily couple to Gαq proteins. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the functional assays used to characterize bombesin receptor antagonists.
Caption: Bombesin receptor Gq signaling pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay quantifies the ability of a test compound, such as this compound, to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki or IC50) of this compound for bombesin receptors and other potential off-target receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand (e.g., 125I-[Tyr4]bombesin).
-
Unlabeled this compound at various concentrations.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the receptor preparation in a binding buffer.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes containing the receptors.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to either stimulate or inhibit receptor-mediated changes in intracellular calcium concentration.
Objective: To assess the antagonist activity of this compound by measuring its ability to block agonist-induced calcium release.
Materials:
-
Whole cells expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Bombesin receptor agonist (e.g., Bombesin, GRP).
-
This compound at various concentrations.
-
Assay buffer.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Cells are seeded into a microplate and allowed to attach overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, which enters the cells and is cleaved to its active, membrane-impermeable form.
-
Compound Addition: Cells are pre-incubated with varying concentrations of the antagonist (this compound) or vehicle.
-
Agonist Stimulation: A fixed concentration of the agonist is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined.
Caption: Experimental workflow for a calcium mobilization assay.
Conclusion
The available data indicates that this compound and its close analogues are antagonists of bombesin receptors with micromolar affinity. Importantly, they demonstrate selectivity for bombesin receptors over the tested substance P and VIP receptors, suggesting a favorable cross-reactivity profile in this context. However, to fully delineate the therapeutic potential and potential for off-target effects, further studies are warranted to determine the binding affinities and functional potencies of this compound at the individual human bombesin receptor subtypes (GRPR, NMBR, and BRS-3) and across a broader panel of GPCRs. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.
References
- 1. (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS 108437-87-2 | Tocris Bioscience [tocris.com]
Reproducibility of [D-Phe12]-Bombesin Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility of [D-Phe12]-Bombesin, a key antagonist of the bombesin receptor. By summarizing quantitative data, detailing experimental protocols, and visualizing critical pathways, this document serves as a resource for researchers investigating bombesin receptor signaling and developing novel therapeutics.
Performance Comparison of this compound and Analogues
This compound and its related analogues have been characterized primarily as competitive antagonists of bombesin receptors. Their efficacy is typically evaluated by their ability to inhibit the binding of bombesin agonists and to block downstream signaling events such as amylase release from pancreatic acini. The following table summarizes key quantitative data from comparative studies.
| Compound | Receptor Binding (IC50) | Amylase Release Inhibition (IC50) | Reference |
| This compound | ~2 µM (rat brain slices) | 4 µM (guinea pig pancreatic acini) | [1][2] |
| [D-Phe12,Leu14]-Bombesin | ~2 µM (rat brain slices) | 4 µM (guinea pig pancreatic acini) | [1][3] |
| [Tyr4,D-Phe12]-Bombesin | ~2 µM (rat brain slices) | 4 µM (guinea pig pancreatic acini) | [1][2] |
| Bombesin (Agonist) | - | Stimulates amylase release | [2] |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled agonist or the maximal response of an agonist. Lower IC50 values indicate higher potency.
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies for key assays are provided below.
Competitive Receptor Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to its receptor.
-
Radioligand: Typically, 125I-[Tyr4]-bombesin is used.
-
Biological Sample: Membranes prepared from tissues or cells expressing bombesin receptors (e.g., rat brain, guinea pig pancreatic acini, or cultured cell lines like Swiss 3T3 or PC-3 cells).
-
Procedure:
-
Incubate a constant amount of membrane preparation with a fixed concentration of 125I-[Tyr4]-bombesin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% bovine serum albumin, and a protease inhibitor like bacitracin).
-
Add increasing concentrations of the unlabeled competitor (this compound or other analogues).
-
Incubate at a specific temperature (e.g., 4°C or 37°C) for a defined period to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled bombesin.
-
Calculate the concentration of the competitor that inhibits 50% of the specific binding (IC50 value).
-
Amylase Release Assay
This functional assay measures the ability of bombesin antagonists to inhibit agonist-induced enzyme secretion from pancreatic acini.
-
Biological Sample: Dispersed pancreatic acini from guinea pigs.
-
Procedure:
-
Prepare dispersed pancreatic acini by collagenase digestion.
-
Pre-incubate the acini in a physiological salt solution (e.g., HEPES-Ringer buffer) containing the bombesin antagonist (this compound) at various concentrations.
-
Stimulate amylase release by adding a submaximal concentration of bombesin.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Terminate the incubation by centrifugation to separate the acini from the supernatant.
-
Measure the amylase activity in the supernatant using a chromogenic substrate (e.g., Phadebas reagent).
-
Express the results as a percentage of the maximal amylase release induced by bombesin alone.
-
Determine the IC50 value for the inhibition of bombesin-stimulated amylase release.
-
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, a key second messenger in bombesin receptor signaling.
-
Calcium Indicator: Fura-2 AM, a ratiometric fluorescent dye.
-
Cell Line: A cell line endogenously or recombinantly expressing bombesin receptors (e.g., CHO cells, Swiss 3T3 cells).
-
Procedure:
-
Load the cells with Fura-2 AM by incubating them with the dye in a physiological buffer.
-
Wash the cells to remove extracellular dye.
-
Excite the Fura-2 loaded cells at two wavelengths (typically 340 nm and 380 nm) and measure the fluorescence emission at ~510 nm using a fluorescence plate reader or microscope.
-
Establish a baseline fluorescence ratio (340/380 nm).
-
To assess antagonism, pre-incubate the cells with this compound.
-
Add bombesin to stimulate an increase in intracellular calcium and record the change in the fluorescence ratio over time.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Cell Proliferation (MTT) Assay
This assay assesses the effect of bombesin analogues on cell viability and proliferation.
-
Cell Line: A cell line responsive to bombesin-mediated growth signals (e.g., Swiss 3T3 cells).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test compound (this compound) in the presence or absence of a bombesin agonist.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Visualizations
Bombesin Receptor Signaling Pathway
The binding of an agonist, such as bombesin, to its G protein-coupled receptor (GPCR) initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as enzyme secretion and cell proliferation.
Caption: Bombesin receptor signaling cascade.
Experimental Workflow for Evaluating this compound Activity
The following diagram illustrates a typical workflow for characterizing the antagonistic properties of this compound. The process begins with initial binding assays to determine the compound's affinity for the bombesin receptor, followed by functional assays to assess its ability to inhibit agonist-induced cellular responses.
Caption: Experimental workflow diagram.
References
[D-Phe12]-Bombesin: A Comparative Guide to IC50 Determination and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [D-Phe12]-Bombesin with other bombesin receptor antagonists, supported by experimental data and detailed protocols for IC50 determination. The information presented is intended to assist researchers in the objective evaluation of this compound for their specific applications.
Introduction to this compound
This compound is a synthetic analog of the amphibian tetradecapeptide bombesin. It acts as a competitive antagonist of bombesin receptors, particularly the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1] By blocking the binding of endogenous ligands like gastrin-releasing peptide (GRP), this compound inhibits downstream signaling pathways involved in various physiological and pathophysiological processes, including cell proliferation, hormone secretion, and smooth muscle contraction. Its potential as a therapeutic agent, particularly in oncology, is an active area of research.
Comparative Analysis of Bombesin Receptor Antagonists
The inhibitory potency of this compound and other bombesin receptor antagonists is commonly quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand to the bombesin receptor. The lower the IC50 value, the greater the potency of the antagonist.
| Compound | Receptor Target | Assay Type | Cell Line/Tissue | Reported IC50 |
| This compound | Bombesin Receptors | Inhibition of Bombesin-Induced Amylase Release | Guinea Pig Pancreas | ~4 µM[1] |
| This compound | Bombesin Receptors | Competitive Binding Assay | Rat Brain Slices | ~2 µM[2] |
| [D-Phe12,Leu14]-Bombesin | Bombesin Receptors | Competitive Binding Assay | Rat Brain | ~2 µM[3] |
| Spantide | Bombesin Receptors | Competitive Binding Assay | Rat Brain Slices | ~1.5 µM[2] |
| (Psi13,14, Leu14)BN | GRP Receptor | Competitive Binding Assay | Small Cell Lung Cancer (SCLC) cells | 15 nM |
| RC-3095 | GRP Receptor | Not Specified | Various Cancer Cell Lines | Nanomolar Range |
Note: IC50 values can vary depending on the experimental conditions, including the cell line or tissue used, the radioligand, and the specific assay protocol. The data presented here is for comparative purposes and is derived from published literature.
Bombesin Receptor Signaling Pathway
Bombesin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq subunit. Upon ligand binding, a conformational change in the receptor activates Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream signaling events that regulate various cellular functions.
Caption: Bombesin Receptor Signaling Pathway.
Experimental Protocol: IC50 Determination of this compound via Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the IC50 value of this compound using a competitive radioligand binding assay with a cell line endogenously or recombinantly expressing the human gastrin-releasing peptide receptor (GRPR).
Materials and Reagents
-
Cell Line: Human prostate cancer cell line (PC-3) or another suitable cell line expressing GRPR.
-
Radioligand: [125I-Tyr4]-Bombesin (specific activity ~2000 Ci/mmol).
-
Competitor (Unlabeled Ligand): Bombesin.
-
Test Compound: this compound.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Binding Buffer: 25 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Gamma counter.
Experimental Workflow
Caption: IC50 Determination Workflow.
Step-by-Step Procedure
-
Cell Culture: Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in binding buffer (e.g., from 10^-12 M to 10^-5 M).
-
Prepare a high concentration of unlabeled bombesin (e.g., 1 µM) in binding buffer for determining non-specific binding.
-
Dilute [125I-Tyr4]-Bombesin in binding buffer to a final concentration of approximately 0.1 nM.
-
-
Cell Preparation:
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension and resuspend the cell pellet in binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Binding Assay:
-
To a 96-well microplate, add in triplicate:
-
Total Binding: 50 µL of cell suspension + 25 µL of binding buffer + 25 µL of [125I-Tyr4]-Bombesin solution.
-
Non-specific Binding: 50 µL of cell suspension + 25 µL of 1 µM unlabeled bombesin + 25 µL of [125I-Tyr4]-Bombesin solution.
-
Competitive Binding: 50 µL of cell suspension + 25 µL of each this compound dilution + 25 µL of [125I-Tyr4]-Bombesin solution.
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filter discs in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a gamma counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate Percent Specific Binding: % Specific Binding = (Specific Binding at a given antagonist concentration / Specific Binding with no antagonist) x 100.
-
Generate Dose-Response Curve: Plot the % specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve fit) to calculate the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound [125I-Tyr4]-Bombesin.
-
Validation and Interpretation
The determined IC50 value provides a quantitative measure of the potency of this compound in inhibiting ligand binding to the bombesin receptor. For validation, it is recommended to perform the assay multiple times to ensure reproducibility. The results can be compared to the IC50 values of other known bombesin receptor antagonists determined under similar experimental conditions to rank their relative potencies. Further functional assays, such as measuring the inhibition of bombesin-induced calcium mobilization or cell proliferation, can be conducted to validate the antagonistic activity of this compound and to understand its biological effects.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of [D-Phe12]-Bombesin
This document provides comprehensive guidance on the safe and compliant disposal of [D-Phe12]-Bombesin, a synthetic peptide used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar non-hazardous research peptides.
Hazard Assessment and Classification
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and gloves, when handling this compound in any form (lyophilized powder or solution).
-
Consult Institutional Guidelines: Your institution's Environmental Health & Safety (EHS) office provides the definitive guidance for waste disposal. Always consult with them to ensure compliance with local and national regulations[2].
-
Avoid Environmental Release: Never dispose of research materials like this compound by pouring them down the drain or placing them in the regular trash without proper deactivation or assessment[2].
Quantitative Data Summary for Disposal
The following table summarizes key parameters relevant to the handling and disposal of this compound, based on typical laboratory practices for non-hazardous peptides.
| Parameter | Guideline | Rationale |
| Waste Classification | Non-hazardous chemical waste (unless mixed with hazardous substances) | Based on the classification of similar peptides and the absence of specific hazard warnings[1]. |
| Primary Disposal Route | Collection in a designated, labeled chemical waste container for pickup by the institution's EHS or a licensed waste contractor. | Ensures proper handling and disposal according to regulatory requirements for chemical waste[2]. |
| Accidental Spill Limit | Small spills can be managed internally. Large spills may require EHS assistance. | Small spills of non-hazardous powder can be mechanically collected, while liquid spills can be absorbed and disposed of as chemical waste[3]. |
| Container Labeling | Label waste containers with "Non-Hazardous Chemical Waste," the chemical name ("this compound"), concentration, and date. | Proper labeling is essential for safe handling and disposal by waste management personnel[4]. |
| Temporary Storage | Store waste containers in a designated, secure area away from incompatible materials, heat sources, and direct sunlight[5]. | Prevents accidental spills, reactions, and degradation of the waste material. |
Detailed Disposal Protocol
The following protocol outlines the step-by-step procedure for the disposal of this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated non-hazardous chemical waste container
-
Waste labels
-
Spill kit (absorbent material for liquids, brush and dustpan for solids)
Procedure:
-
Assess the Waste Form:
-
Solid Waste (Lyophilized Powder): If disposing of unused or expired lyophilized this compound, ensure the vial is securely capped. Place the original vial into a larger, sealable container designated for non-hazardous solid chemical waste.
-
Liquid Waste (Solutions): If disposing of solutions containing this compound, collect the liquid in a sealable, leak-proof container designated for non-hazardous aqueous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS.
-
Contaminated Labware: Dispose of items such as pipette tips, tubes, and flasks that have come into contact with this compound as solid chemical waste. If these items are contaminated with biohazardous materials, they must be decontaminated, typically by autoclaving, before being disposed of as chemical waste[6][7].
-
-
Container Management:
-
Use a waste container that is compatible with the waste being collected.
-
Clearly label the waste container with the full chemical name, concentration (if applicable), and the date the waste was first added.
-
Keep the waste container securely closed when not in use.
-
-
Waste Segregation:
-
Do not mix this compound waste with hazardous waste streams such as solvents, heavy metals, or radioactive materials[8].
-
If this compound was used in experiments involving biohazardous agents, the waste must be treated as biohazardous waste and decontaminated, typically by autoclaving, prior to final disposal[9][10][11].
-
-
Arrange for Disposal:
-
Once the waste container is full, or if the waste has been stored for a period defined by your institution's guidelines, arrange for pickup by your EHS department or a licensed waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps to determine the correct disposal pathway for this compound waste.
This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult your institution's specific guidelines to ensure full compliance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cosmicpeptides.com [cosmicpeptides.com]
- 3. peptide.com [peptide.com]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. peptiderecon.com [peptiderecon.com]
- 9. sterislifesciences.com [sterislifesciences.com]
- 10. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
- 11. biosafety.utk.edu [biosafety.utk.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
